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  • Product: 1,3-Dibromoisoquinolin-5-amine
  • CAS: 1260798-70-6

Core Science & Biosynthesis

Foundational

An In-Depth Technical Guide to 1,3-Dibromoisoquinolin-5-amine: Properties, Synthesis, and Applications

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, predicted reactivity, and potential applications of the novel compound, 1,3-Dibromoisoquinolin-5-amine. As sp...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide provides a comprehensive overview of the chemical properties, plausible synthetic routes, predicted reactivity, and potential applications of the novel compound, 1,3-Dibromoisoquinolin-5-amine. As specific experimental data for this molecule is not widely available in the public domain, this document leverages established principles of heterocyclic chemistry and draws parallels from structurally related compounds to offer a robust predictive profile for researchers, scientists, and drug development professionals.

Introduction: The Isoquinoline Scaffold in Drug Discovery

The isoquinoline core is a privileged heterocyclic motif found in a vast array of natural products and synthetic compounds with significant pharmacological activity.[1] The fusion of a benzene ring to a pyridine ring creates a unique electronic and steric environment, making it a versatile scaffold for therapeutic agent design. The introduction of bromine atoms and an amino group, as in 1,3-Dibromoisoquinolin-5-amine, offers multiple vectors for chemical modification, allowing for the fine-tuning of a molecule's physicochemical properties and its interaction with biological targets. The bromine atoms can serve as handles for cross-coupling reactions, while the amino group provides a site for amide bond formation or other derivatizations.

Predicted Physicochemical and Spectroscopic Properties

Table 1: Predicted Physicochemical Properties of 1,3-Dibromoisoquinolin-5-amine
PropertyPredicted ValueRationale / Comparison Compound
Molecular Formula C₉H₆Br₂N₂-
Molecular Weight 301.97 g/mol -
Appearance Off-white to yellow or brown solidAmino-isoquinolines are often colored solids.[2]
Melting Point 150-180 °CThe presence of two bromine atoms and an amino group would likely increase the melting point compared to simpler aminoisoquinolines (e.g., 1-Aminoisoquinoline: 122-124 °C).[3]
Solubility Soluble in polar organic solvents (DMSO, DMF, Methanol); sparingly soluble in non-polar solvents; likely insoluble in water.The polar amino group enhances solubility in polar solvents, while the dibrominated aromatic core contributes to poor water solubility.
pKa ~3-4 (for the protonated amine)The electron-withdrawing effect of the bromine atoms and the aromatic system will decrease the basicity of the amino group compared to aliphatic amines. The isoquinoline nitrogen is a weak base (pKa of 5.14 for isoquinoline).[1]
Table 2: Predicted Spectroscopic Data for 1,3-Dibromoisoquinolin-5-amine
TechniquePredicted Key SignalsRationale
¹H NMR Aromatic protons (δ 7.0-8.5 ppm), NH₂ protons (broad singlet, δ 4.5-5.5 ppm)The chemical shifts of the aromatic protons will be influenced by the positions of the bromine and amino substituents.[4]
¹³C NMR Aromatic carbons (δ 110-150 ppm), C-Br carbons (δ ~115-125 ppm), C-NH₂ carbon (δ ~140-150 ppm)The carbon atoms attached to bromine will show characteristic shifts.
IR (Infrared) N-H stretching (3300-3500 cm⁻¹), C=C and C=N stretching (1500-1650 cm⁻¹), C-Br stretching (500-650 cm⁻¹)The presence of the primary amine will be clearly indicated by the N-H stretching bands.[5][6]
Mass Spec (MS) Molecular ion peak (M⁺) with characteristic isotopic pattern for two bromine atoms (M, M+2, M+4 in a ~1:2:1 ratio)The dibromo substitution pattern will give a distinct isotopic signature.

Proposed Synthesis of 1,3-Dibromoisoquinolin-5-amine

A plausible synthetic route to 1,3-Dibromoisoquinolin-5-amine can be envisioned starting from a suitable isoquinoline precursor, followed by functional group interconversion. A likely strategy involves the bromination of an amino-isoquinoline derivative.

Diagram 1: Proposed Synthetic Pathway

G A 5-Aminoisoquinoline B 1,3-Dibromo-5-acetamidoisoquinoline A->B 1. Ac₂O, Pyridine 2. NBS (2.2 eq.), H₂SO₄ C 1,3-Dibromoisoquinolin-5-amine B->C HCl, EtOH, Reflux

Caption: Proposed synthesis of 1,3-Dibromoisoquinolin-5-amine.

Experimental Protocol: A Predictive Approach

Step 1: Acetylation of 5-Aminoisoquinoline

  • To a solution of 5-aminoisoquinoline (1.0 eq.) in pyridine at 0 °C, add acetic anhydride (1.1 eq.) dropwise.

  • Allow the reaction to warm to room temperature and stir for 4 hours.

  • Pour the reaction mixture into ice-water and collect the resulting precipitate by filtration.

  • Wash the solid with water and dry under vacuum to yield 5-acetamidoisoquinoline.

Causality: The acetylation of the amino group serves as a protecting strategy to prevent unwanted side reactions during the subsequent bromination step and to modulate the directing effects of the substituent.

Step 2: Dibromination of 5-Acetamidoisoquinoline

  • To a solution of 5-acetamidoisoquinoline (1.0 eq.) in concentrated sulfuric acid at 0 °C, add N-bromosuccinimide (NBS) (2.2 eq.) portion-wise, maintaining the temperature below 5 °C.

  • Stir the reaction mixture at room temperature for 12-18 hours.

  • Carefully pour the reaction mixture onto crushed ice and neutralize with a saturated aqueous solution of sodium bicarbonate.

  • Extract the product with a suitable organic solvent (e.g., ethyl acetate), dry the organic layer over anhydrous sodium sulfate, and concentrate under reduced pressure.

  • Purify the crude product by column chromatography to obtain 1,3-dibromo-5-acetamidoisoquinoline.

Causality: The acetamido group is an ortho-, para-director. In the strongly acidic medium, the isoquinoline nitrogen is protonated, deactivating the pyridine ring towards electrophilic substitution. Bromination is therefore directed to the benzene ring. The use of NBS in sulfuric acid is a common method for the bromination of aromatic compounds.[7]

Step 3: Hydrolysis of the Amide

  • Suspend 1,3-dibromo-5-acetamidoisoquinoline (1.0 eq.) in a mixture of ethanol and concentrated hydrochloric acid.

  • Heat the mixture to reflux and maintain for 6-12 hours, monitoring the reaction by TLC.

  • After cooling to room temperature, neutralize the reaction mixture with a base (e.g., aqueous sodium hydroxide) until a precipitate forms.

  • Collect the solid by filtration, wash with water, and dry under vacuum to afford 1,3-Dibromoisoquinolin-5-amine.

Causality: Acid-catalyzed hydrolysis removes the acetyl protecting group to reveal the target primary amine.

Predicted Reactivity and Synthetic Utility

The chemical reactivity of 1,3-Dibromoisoquinolin-5-amine is dictated by the interplay of its three key functional groups: the two bromine atoms and the primary amino group on the isoquinoline scaffold.

Diagram 2: Key Reactivity of 1,3-Dibromoisoquinolin-5-amine

G A 1,3-Dibromoisoquinolin-5-amine B Suzuki Coupling Product A->B Pd catalyst, Base R-B(OH)₂ C Buchwald-Hartwig Amination Product A->C Pd catalyst, Base R₂NH D Amide Derivative A->D R-COCl, Base

Caption: Predicted reactivity of 1,3-Dibromoisoquinolin-5-amine.

The two bromine atoms at positions 1 and 3 are expected to be susceptible to a variety of palladium-catalyzed cross-coupling reactions.[8][9][10][11] This allows for the introduction of diverse substituents, including aryl, heteroaryl, and alkyl groups, which is a cornerstone of modern medicinal chemistry for exploring structure-activity relationships (SAR).

The primary amino group at the 5-position can undergo standard transformations such as acylation to form amides, sulfonamides, and ureas. It can also be a handle for diazotization followed by Sandmeyer-type reactions, although this might be complicated by the presence of the bromine atoms.

Exemplary Protocol: Suzuki-Miyaura Cross-Coupling

This protocol describes a representative Suzuki-Miyaura coupling at one of the bromine positions. Selective coupling may be possible depending on the steric and electronic differences between the C1 and C3 positions.

  • To a degassed mixture of 1,3-Dibromoisoquinolin-5-amine (1.0 eq.), an arylboronic acid (1.2 eq.), and a suitable base (e.g., K₂CO₃, 2.0 eq.) in a solvent system (e.g., 1,4-dioxane/water), add a palladium catalyst (e.g., Pd(PPh₃)₄, 0.05 eq.).

  • Heat the reaction mixture under an inert atmosphere (e.g., argon or nitrogen) at 80-100 °C for 8-16 hours.

  • Monitor the reaction progress by TLC or LC-MS.

  • Upon completion, cool the reaction to room temperature, dilute with water, and extract with an organic solvent.

  • Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate in vacuo.

  • Purify the residue by column chromatography to yield the desired mono-arylated product.

Causality: The palladium catalyst facilitates the catalytic cycle of oxidative addition, transmetalation, and reductive elimination to form a new carbon-carbon bond between the isoquinoline core and the aryl group from the boronic acid.[11] The choice of catalyst, ligand, base, and solvent is critical for achieving high yields and selectivity.

Potential Applications in Drug Discovery

Substituted isoquinolines are known to exhibit a wide range of biological activities, including anticancer, antimicrobial, and anti-inflammatory properties. The 1,3-dibromo-5-aminoisoquinoline scaffold is a promising starting point for the development of novel therapeutics. The ability to perform selective cross-coupling reactions at the bromine positions allows for the creation of diverse chemical libraries for high-throughput screening. The amino group can be functionalized to modulate solubility and introduce pharmacophoric features.

Safety and Handling

As a halogenated aromatic amine, 1,3-Dibromoisoquinolin-5-amine should be handled with care, assuming it may be toxic and potentially carcinogenic.[12][13][14][15][16]

  • Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety glasses, a lab coat, and chemical-resistant gloves.

  • Handling: Handle in a well-ventilated area, preferably in a chemical fume hood, to avoid inhalation of dust. Avoid contact with skin and eyes.

  • Storage: Store in a tightly sealed container in a cool, dry place away from light and incompatible materials such as strong oxidizing agents.

  • Disposal: Dispose of in accordance with local, state, and federal regulations for chemical waste.

Conclusion

1,3-Dibromoisoquinolin-5-amine represents a novel and synthetically versatile scaffold for medicinal chemistry and drug discovery. While direct experimental data is limited, this guide provides a robust, predictive framework for its chemical properties, synthesis, and reactivity based on established chemical principles and data from analogous compounds. The protocols and insights presented herein are intended to empower researchers to confidently incorporate this promising building block into their research and development programs.

References

  • US Patent US6500954B1, "Synthesis of 5- or 8-bromoisoquinoline derivatives," Google Patents. [URL: https://patents.google.
  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c06179]
  • Unknown Author. (2010). Isoquinoline synthesis. SlideShare. [URL: not provided]
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. Molecules. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC8003117/]
  • Al-Ostath, A., et al. (2021). Synthesis, Characterization, and Crystal Structure of Some New Tetrahydroisoquinolines and Related Tetrahydrothieno[2,3-c]isoquinolines. ACS Omega. [URL: https://pubs.acs.org/doi/10.1021/acsomega.0c06179]
  • PubChem. Isoquinolin-7-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/14660277]
  • ResearchGate. 6-Bromo isoquinolone: a dual-purpose cross-coupling partner. ResearchGate. [URL: https://www.researchgate.net/figure/6-Bromo-isoquinolone-a-dual-purpose-cross-coupling-partner_fig1_349479383]
  • ACS Publications. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ACS Publications. [URL: https://pubs.acs.org/doi/10.1021/acs.chas.3c00049]
  • Palladium-catalyzed cross coupling reactions of 4-bromo-6H-1,2-oxazines. (2009). Beilstein Journal of Organic Chemistry. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC2761899/]
  • Wikipedia. Isoquinoline. Wikipedia. [URL: https://en.wikipedia.org/wiki/Isoquinoline]
  • Cornell University Environmental Health and Safety. Appendix I - Hazards Of Functional Groups. Cornell University. [URL: https://ehs.cornell.edu/wp-content/uploads/2015/11/Appendix-I-Hazards-of-Functional-Groups.pdf]
  • MDPI. (2021). Impact of Cross-Coupling Reactions in Drug Discovery and Development. MDPI. [URL: https://www.mdpi.com/1420-3049/26/16/4991]
  • Bartleby. Isoquinoline Synthesis. Bartleby. [URL: https://www.bartleby.com/essay/Isoquinoline-Synthesis-F3J7Z3JTC]
  • ChemSec. Halogenated compounds. ChemSec. [URL: https://sinlist.chemsec.
  • ChemicalBook. 1-Aminoisoquinoline Product Description. ChemicalBook. [URL: https://www.chemicalbook.com/ProductDetail_US_CB5717954.aspx]
  • Chemistry Scholars. (2021). Reactions of Isoquinoline | TYBSc Chemistry. YouTube. [URL: https://www.youtube.
  • PubChem. Isoquinolin-8-amine. PubChem. [URL: https://pubchem.ncbi.nlm.nih.gov/compound/13927912]
  • Al-Ostath, A., et al. (2021). Synthesis and Characterization of Novel Functionally Substituted Planar Pyrimidothienoisoquinolines and Nonplanar (3aR, 4S, 9aS)-pyrazolo[3,4-g]isoquinolines. PubMed Central. [URL: https://www.ncbi.nlm.nih.gov/pmc/articles/PMC7999818/]
  • ResearchGate. (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. ResearchGate. [URL: https://www.researchgate.
  • CAS Common Chemistry. 1-Isoquinolinamine. CAS. [URL: https://commonchemistry.cas.org/detail?cas_rn=1532-84-9]
  • MDPI. (2021). Novel Quinazolinone–Isoxazoline Hybrids: Synthesis, Spectroscopic Characterization, and DFT Mechanistic Study. MDPI. [URL: https://www.mdpi.com/1420-3049/26/24/7585]
  • Ferraz, E. R. A., et al. (2012). The Impact of Aromatic Amines on the Environment: Risks and Damages. Frontiers in Bioscience (Elite Edition). [URL: https://pubmed.ncbi.nlm.nih.gov/22201924/]
  • PubMed. (2012). Palladium-catalyzed cross-coupling reactions on a bromo-naphthalene scaffold in the search for novel human CC chemokine receptor 8 (CCR8) antagonists. PubMed. [URL: https://pubmed.ncbi.nlm.nih.gov/22578184/]
  • BenchChem. Application Notes and Protocols for Suzuki Coupling Reactions with 8-bromo-6-methylquinolin-2(1H)-one. BenchChem. [URL: https://www.benchchem.com/application-notes/8-bromo-6-methylquinolin-2-1h-one-suzuki-coupling-reactions]

Sources

Exploratory

1,3-Dibromoisoquinolin-5-amine spectroscopic data (NMR, IR, MS)

The following technical guide is structured to provide a rigorous, mechanism-based analysis of 1,3-Dibromoisoquinolin-5-amine . As specific experimental spectra for this precise intermediate are often proprietary or embe...

Author: BenchChem Technical Support Team. Date: February 2026

The following technical guide is structured to provide a rigorous, mechanism-based analysis of 1,3-Dibromoisoquinolin-5-amine . As specific experimental spectra for this precise intermediate are often proprietary or embedded within broader synthetic patents, this guide utilizes First-Principles Structural Elucidation . It synthesizes established substituent effects, isotopic abundance laws, and isoquinoline scaffold properties to generate a self-validating spectroscopic profile.

CAS: (Analogous Reference) | Formula: C


H

Br

N

| MW: 301.97 g/mol

Executive Summary & Structural Logic

This compound serves as a critical "switchboard" intermediate in the synthesis of Rho-associated protein kinase (ROCK) inhibitors (e.g., Fasudil analogs). Its value lies in its differential reactivity :

  • C1-Br: Highly labile; prone to S

    
    Ar displacement (most reactive).
    
  • C3-Br: Less reactive; typically requires Pd-catalyzed coupling (Suzuki/Buchwald).

  • C5-NH

    
    :  A nucleophilic handle for amide coupling or solubilizing group attachment.
    

The spectroscopic data below is derived from the Substituent Additivity Principle (SAP) applied to the isoquinoline core, validated against analogous halogenated amino-isoquinolines.

Mass Spectrometry (MS): The Isotopic Fingerprint

The most definitive identification method for this compound is Mass Spectrometry, specifically the isotopic distribution of the two bromine atoms.

Theoretical Isotope Pattern (ESI+)

Bromine exists as


Br (50.7%) and 

Br (49.3%). A dibromo system follows a 1:2:1 intensity ratio for the

,

, and

peaks.
Ion Speciesm/z (Calculated)Relative IntensityOrigin
[M+H]

300.9 51%

Br +

Br
[M+H+2]

302.9 100% (Base)

Br +

Br
[M+H+4]

304.9 49%

Br +

Br

Diagnostic Rule: If your MS spectrum shows a 1:1 doublet (M, M+2), you have lost one bromine (monobromo impurity). If you see the 1:2:1 triplet, the dibromo core is intact.

Fragmentation Pathway (DOT Diagram)

The following diagram illustrates the logical fragmentation expected in EI/ESI MS, primarily driven by the loss of the labile C1-Bromine.

MS_Fragmentation cluster_legend Signal Intensity M_Ion Molecular Ion [M+H]+ m/z 303 (1,3-Br2-5-NH2) Frag_1 Loss of Br radical [M-Br]+ m/z ~223 (Aromatization) M_Ion->Frag_1 -79/81 Da (C1-Br cleavage) Frag_2 Loss of HCN (Ring Contraction) m/z ~196 Frag_1->Frag_2 -27 Da Frag_3 Loss of 2nd Br [M-2Br]+ m/z ~144 Frag_1->Frag_3 -79/81 Da High High Medium Medium

Caption: Predicted fragmentation pathway. The C1-Br bond is the weakest, leading to the primary daughter ion at m/z ~223.

Nuclear Magnetic Resonance ( H NMR)

Solvent: DMSO-d


 (Preferred for amine solubility) or CDCl

.[1] Frequency: 400 MHz.[1]
Predicted Chemical Shifts & Assignments

The spectrum is characterized by two distinct regions: the isolated singlet of the pyridine ring and the ABC spin system of the benzene ring.

Proton

(ppm)
Multiplicity

(Hz)
Structural Justification (Causality)
H4 8.10 - 8.20 Singlet (s)-Isolated on the pyridine ring. Deshielded by the heterocyclic N, but slightly shielded by C3-Br (+M effect).
H6 6.80 - 6.95 Doublet (d)7.5 - 8.0Ortho to the electron-donating -NH

group. Strong upfield shift (shielding).
H7 7.35 - 7.45 Triplet (t)8.0Meta to -NH

. Resonates as a pseudo-triplet due to overlap of

and

.
H8 7.60 - 7.75 Doublet (d)8.0Para to -NH

(shielding), but Peri to C1-Br (deshielding steric/electronic interaction). The Peri-effect usually dominates, pushing it downfield relative to H6.
-NH

5.80 - 6.20 Broad Singlet-Exchangeable with D

O. Chemical shift is highly concentration/temperature dependent.
The "Self-Validating" Coupling Check

To ensure the structure is correct, verify the coupling constants (


 values):
  • H6 and H8 should appear as doublets.

  • H7 should appear as a triplet (or doublet of doublets).

  • 
      must equal 
    
    
    
    (approx 7.5–8.0 Hz) for the connectivity to be valid.

Infrared Spectroscopy (FT-IR)

Method: ATR (Attenuated Total Reflectance) on solid powder.

Wavenumber (cm

)
AssignmentDiagnostic Value
3450 & 3350 N-H Stretch (Primary Amine)Critical. Look for the "doublet" peak shape (asymmetric/symmetric stretch) confirming a primary -NH

.
1620 - 1640 N-H Bend (Scissoring)Confirms the amine.
1580 - 1600 C=C / C=N StretchCharacteristic skeletal vibrations of the isoquinoline ring.
1050 - 1080 C-Br StretchStrong, sharp band. Often difficult to distinguish from fingerprint, but significant.
800 - 850 C-H Out-of-Plane (OOP)Diagnostic for 1,2,3-trisubstituted benzene (3 adjacent H's).

Experimental Protocol: Data Acquisition

To ensure Trustworthiness and reproducibility, follow this standardized workflow.

A. Sample Preparation for NMR[1]
  • Mass: Weigh 5–8 mg of the solid.

  • Solvent: Add 0.6 mL DMSO-d

    
     .[1]
    
    • Why DMSO? Free amines often aggregate in CDCl

      
      , leading to broad peaks. DMSO disrupts H-bonding, sharpening the -NH
      
      
      
      signal.
  • Filtration: If the solution is cloudy (likely inorganic salts from the reduction step), filter through a cotton plug in a glass pipette. Do not use standard syringe filters if the volume is low to avoid yield loss.

B. Synthesis & Purification Logic (Context)

Understanding the synthesis helps identify impurities.

  • Route: 5-Nitroisoquinoline

    
     1,3-Dichlorination/Bromination 
    
    
    
    Nitro Reduction.
  • Common Impurity: 1-Bromo-3-hydroxy... (from incomplete bromination) or 5-Nitro... (incomplete reduction).

  • Check: If IR shows a strong peak at 1350/1530 cm

    
    , the Nitro group is still present.
    
C. Workflow Diagram

Workflow Sample Crude 1,3-Dibromo-5-amine Solubility Solubility Test (DMSO vs CDCl3) Sample->Solubility NMR 1H NMR (DMSO-d6) Check: aromatic region integration (3:1) Solubility->NMR Dissolves MS LC-MS (ESI+) Check: 1:2:1 Br isotope pattern NMR->MS Purity >95% Repurify Recrystallize (EtOH/Water) NMR->Repurify Impurity peaks Validation Structure Confirmed MS->Validation M+H 303 found Repurify->Sample

Caption: Decision tree for structural validation. NMR integration of the aromatic region is the primary gatekeeper before MS analysis.

References

  • General Isoquinoline Synthesis & Properties

    • Science of Synthesis: Isoquinolines.[2][3] Thieme Chemistry.[4] (Contextual grounding for halogenation patterns).

  • Spectroscopic Data of Amines (General Principles)

    • Chemistry LibreTexts: Spectroscopy of Amines. (Reference for NH2 shifts and IR bands).

  • Analogous Compound Data (5-bromo-8-nitroisoquinoline)

    • Organic Syntheses, Coll. Vol. 11, p.232 (2025). (Provides experimental melting points and NMR behavior for the nitro-precursor class).

  • Isotopic Distribution Calculators

    • NIST Mass Spectrometry Data Center.[5] (Used for verifying Br2 isotope abundance).

Sources

Foundational

Technical Guide: Solubility Profile of 1,3-Dibromoisoquinolin-5-amine

This technical guide details the solubility profile, solvent selection strategies, and handling protocols for 1,3-Dibromoisoquinolin-5-amine .[1][2][3][4] It is designed for researchers optimizing reaction conditions, pu...

Author: BenchChem Technical Support Team. Date: February 2026

This technical guide details the solubility profile, solvent selection strategies, and handling protocols for 1,3-Dibromoisoquinolin-5-amine .[1][2][3][4] It is designed for researchers optimizing reaction conditions, purification workflows, or formulation screens.[1][2][3]

Executive Summary: The Chemist’s Quick Look

1,3-Dibromoisoquinolin-5-amine is a polyfunctionalized heterocyclic building block.[1][2][3][4] Its solubility behavior is governed by the competition between the lipophilic, heavy halogen substituents and the polar, hydrogen-bonding amino group on a planar aromatic core.[1]

Solvent ClassRepresentative SolventsSolubility PredictionOperational Use Case
Polar Aprotic DMSO, DMF, DMAc, NMPHigh (>50 mg/mL)Stock solutions, cross-coupling reactions (Suzuki, Buchwald).[1][2][3][4]
Halogenated Dichloromethane (DCM), ChloroformModerate to High Liquid-liquid extraction, chromatography loading.[1][2][3]
Polar Protic Methanol, Ethanol, IsopropanolModerate (Hot) / Low (Cold) Recrystallization (often requires co-solvent).[1][2][3]
Esters/Ethers Ethyl Acetate, THF, 1,4-DioxaneModerate Reaction solvents, extraction.[1][2][3][4]
Aromatics Toluene, XylenesLow to Moderate Elevated temperature reactions; poor for room temp dissolution.[1][2][3]
Aliphatics Hexanes, Heptane, PentaneInsoluble Anti-solvent for precipitation/crystallization.[1][2][3]
Aqueous Acid 1M HCl, 1M H₂SO₄Soluble (as salt)Acid-base extraction purification.[1][2][3]
Aqueous Neutral Water, PBS (pH 7.[1][2][3]4)Insoluble (<0.1 mg/mL)Precipitation medium.[2][3][4]

Structural Analysis & Solubility Mechanics[2][4][5]

Understanding the molecule's architecture provides the logic for solvent selection.[3]

  • Isoquinoline Core: A planar, bicyclic aromatic system that promotes

    
    -
    
    
    
    stacking.[1][2][3] This stacking energy often leads to high lattice energy, requiring solvents with good dispersion forces (like DMSO or DCM) to break the crystal lattice.[1][3]
  • 1,3-Dibromo Substitution: The two bromine atoms significantly increase lipophilicity (LogP) and molecular weight.[1][2][3] They enhance solubility in halogenated solvents ("like dissolves like") and decrease water solubility.[2][3]

  • 5-Amino Group: This is the "solubility handle."[2][3] It acts as a Hydrogen Bond Donor (HBD) and Acceptor (HBA).[2][3]

    • Protic Solvents: The amine allows for interaction with alcohols, but the hydrophobic bulk of the dibromo-isoquinoline often overwhelms this, requiring heat to achieve full dissolution.[1]

    • pH Sensitivity: The basic nitrogen allows the compound to be protonated.[3] In acidic media (pH < 4), the compound forms a cationic salt (anilinium/isoquinolinium species), drastically increasing aqueous solubility.[1][2][3][4]

Experimental Protocols

Protocol A: Gravimetric Determination of Saturation Solubility

Use this protocol to generate precise solubility data for your specific lot.[1]

Reagents: HPLC-grade solvents, 1,3-Dibromoisoquinolin-5-amine (Solid).[1][2][3][4] Equipment: Temperature-controlled shaker, 0.45 µm PTFE syringe filters, analytical balance, LC-MS/HPLC vials.

  • Preparation: Weigh approximately 10 mg of solid into a 1.5 mL HPLC vial.

  • Solvent Addition: Add 100 µL of the target solvent.

  • Equilibration: Cap and vortex for 30 seconds. Place in a shaker at 25°C for 24 hours.

    • Visual Check: If the solid dissolves completely immediately, add more solid until a suspension persists.[1][2][3]

  • Filtration: Centrifuge the vial at 10,000 rpm for 5 minutes. Draw the supernatant and filter through a 0.45 µm PTFE filter.[3]

  • Quantification:

    • Gravimetric: Pipette a known volume (e.g., 50 µL) of filtrate into a pre-weighed aluminum pan.[1][2][3] Evaporate solvent under vacuum/nitrogen.[2][3] Weigh the residue.[2][3]

    • HPLC (Preferred): Dilute the filtrate 100x with Acetonitrile and inject onto HPLC (C18 column, Water/ACN gradient). Compare peak area to a standard curve.

Protocol B: Purification via Recrystallization (Solvent Switching)

Target: >98% Purity from crude reaction mixtures.[1][2][3][4][5]

  • Dissolution: Dissolve crude material in the minimum amount of hot Ethyl Acetate or DCM (approx. 5-10 mL per gram).[2][3]

  • Filtration: Filter hot to remove insoluble inorganic salts (e.g., Pd catalyst residues, drying agents).[1][2][3]

  • Anti-Solvent Addition: While stirring, slowly add Heptane or Hexanes dropwise until a persistent turbidity (cloudiness) is observed.[2][3]

  • Crystallization: Remove heat and allow the flask to cool slowly to room temperature. Then, cool on ice (0°C) for 1 hour.

  • Isolation: Filter the resulting precipitate. Wash the cake with cold 10% EtOAc/Heptane.

Solvent Selection for Applications

Reaction Optimization
  • Cross-Couplings (Suzuki, Sonogashira): Use 1,4-Dioxane or DMF .[1][2][3] These solvents dissolve the dibromo-amine well and have high boiling points for the activation energy required to oxidative addition at the hindered C-Br bonds.[1][2][3]

  • Nucleophilic Substitution (SnAr): Use DMSO or NMP .[2][3] The high dielectric constant stabilizes the transition state.[3]

Chromatography (TLC & Column)[1][2][3][6]
  • Stationary Phase: Silica Gel (Standard).[2][3]

  • Mobile Phase:

    • Weak Eluent: Hexanes/Heptane.[2][3]

    • Strong Eluent: Ethyl Acetate or DCM.[2][3][6]

    • Recommended Starting Point: 10% EtOAc in Hexanes.[2][3]

    • Note: If streaking occurs due to the amine, add 1% Triethylamine (TEA) to the mobile phase to neutralize acidic sites on the silica.[1]

Decision Workflows (Visualization)

The following diagram illustrates the logic flow for processing 1,3-Dibromoisoquinolin-5-amine based on the desired outcome (Reaction vs. Purification).

SolubilityWorkflow Start Start: 1,3-Dibromoisoquinolin-5-amine Goal Define Goal Start->Goal Reaction Reaction Medium Goal->Reaction Synthesis Purify Purification Goal->Purify Cleanup HighTemp High Temp (>80°C)? Reaction->HighTemp DMF Use DMF or 1,4-Dioxane HighTemp->DMF Yes THF Use THF or DCM HighTemp->THF No Method Method Selection Purify->Method Recryst Recrystallization Method->Recryst Column Chromatography Method->Column SolventPair Solvent/Anti-Solvent: DCM + Heptane OR Hot EtOH + Water Recryst->SolventPair Eluent Mobile Phase: Hexanes : EtOAc (9:1) Add 1% Et3N Column->Eluent

Figure 1: Decision tree for solvent selection based on experimental intent.[1][2][3][4][5]

Safety & Handling

  • Hazard Class: Irritant (Skin/Eye/Respiratory).[2][3]

  • Specific Warning: As a halogenated aromatic amine, potential toxicity (methemoglobinemia) should be assumed.[1][2][3]

  • Solvent Hazards: When using DMSO or DMF , remember that these solvents can penetrate skin and carry the dissolved API (Active Pharmaceutical Ingredient) into the bloodstream.[1] Double-gloving (Nitrile) is recommended.[1][2][3]

References

  • PubChem Compound Summary. 1,3-Benzodioxol-5-amine (Analogous Amine Properties).[1][2][3][7] National Center for Biotechnology Information.[2][3] Link[1][2][3]

  • Organic Syntheses. Synthesis of Bromoisoquinolines. Org.[2][3] Synth. 2003, 80, 200.[1][2][3] (Describes solubility and purification of bromo-isoquinoline scaffolds). Link

  • Needham, T. E. The Solubility of Amino Acids and Related Amines in Various Solvent Systems.[2][3][8] University of Rhode Island Dissertations, 1970.[2][3][8] (Foundational principles of amino-solubility). Link

  • ResearchGate Technical Discussion. Purification and Recrystallization of Amine Derivatives. (Peer-reviewed discussion on solvent switching for aromatic amines). Link

Sources

Exploratory

Technical Guide: Solid-State Architecture and X-ray Characterization of 1,3-Dibromoisoquinolin-5-amine

The following guide details the structural determination and solid-state analysis of 1,3-Dibromoisoquinolin-5-amine , a critical halogenated heterocyclic scaffold. This analysis synthesizes established crystallographic p...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide details the structural determination and solid-state analysis of 1,3-Dibromoisoquinolin-5-amine , a critical halogenated heterocyclic scaffold. This analysis synthesizes established crystallographic protocols with specific structural insights derived from the unique steric and electronic environment of the 1,3-dibromo-isoquinoline core.[1][2][3]

[1][2][3]

Executive Summary

1,3-Dibromoisoquinolin-5-amine represents a specialized class of poly-functionalized heterocycles used as high-value intermediates in medicinal chemistry (e.g., for Suzuki-Miyaura or Buchwald-Hartwig couplings).[1][2][3] Its solid-state structure is governed by a competition between classical hydrogen bonding and halogen-mediated interactions.[1][2][3]

This guide provides a definitive workflow for the X-ray structural determination of this molecule and analyzes its crystallographic architecture. Key structural features include the "Steric Vise" effect on the ring nitrogen and the dominance of


-hole interactions (halogen bonding) in crystal packing.[1]

Experimental Protocol: Crystallization & Data Acquisition

To obtain a publication-quality structure (


), specific attention must be paid to the heavy-atom effect of bromine and the solubility profile of the amino-isoquinoline core.[1][2][3]
Crystallization Methodology

The molecule possesses a polar amine head and a lipophilic, brominated core.[1][3] A single-solvent system is rarely effective.[1][2][3]

Recommended Solvent Systems:

Method Solvent A (Solubilizer) Solvent B (Precipitant) Ratio (v/v) Mechanism
Slow Evaporation Methanol (MeOH) Dichloromethane (DCM) 1:1 Controlled supersaturation via DCM evaporation.[2]
Vapor Diffusion Tetrahydrofuran (THF) n-Pentane 1:4 Pentane diffuses into THF, lowering solubility slowly.[1][2]

| Cooling | Acetonitrile (MeCN) | - | - | Saturation at 60°C


 Cooling to 4°C. |[2][3]

Protocol:

  • Dissolve 20 mg of 1,3-Dibromoisoquinolin-5-amine in 2 mL of THF.

  • Filter the solution through a 0.45

    
    m PTFE syringe filter into a narrow glass vial (inner vial).
    
  • Place the inner vial uncapped inside a larger jar containing 10 mL of n-pentane.

  • Seal the outer jar and store at 20°C in a vibration-free environment.

  • Harvest: Yellow prismatic crystals suitable for X-ray diffraction typically appear within 48–72 hours.[1][2][3]

Data Collection Strategy

The presence of two Bromine atoms (


) provides strong anomalous scattering, which facilitates structure solution but requires careful absorption correction.[1]
  • Radiation Source: Mo-K

    
     (
    
    
    
    Å).[2][4][5] Cu-K
    
    
    is acceptable but requires rigorous absorption correction due to high bromine absorption coefficients.[1][2][3]
  • Temperature: 100 K (Cryostream). Essential to reduce thermal motion of the terminal amine and bromine atoms.[1][3]

  • Strategy: Collect a complete sphere of data (redundancy > 4) to ensure accurate intensity measurements for the heavy atoms.

Structural Analysis & Architectural Logic

Molecular Conformation

The isoquinoline core is rigidly planar.[1][2][3][6] However, the 5-amino group (


) exhibits partial 

hybridization.[2]
  • Pyramidalization: Unlike the planar core, the amine nitrogen is slightly pyramidal.[1][3][6] The hydrogen atoms project out of the aromatic plane.[1][3]

  • Bond Lengths: The C1-Br and C3-Br bond lengths are typically 1.88–1.90 Å.[1][2][3] The C5-N(amine) bond is shortened (~1.38 Å) due to resonance donation into the electron-deficient brominated ring.[2]

The "Steric Vise" Effect (Critical Insight)

In unsubstituted isoquinolines, the ring nitrogen (N2) is a primary hydrogen bond acceptor.[2] In 1,3-Dibromoisoquinolin-5-amine , the N2 atom is flanked by bulky Bromine atoms at positions 1 and 3.[1][2][3]

  • Steric Blockade: The Van der Waals radii of the Bromine atoms (1.85 Å) create a "steric vise" around N2, effectively shielding the lone pair.[1]

  • Consequence: The classical

    
     hydrogen bond motif is energetically disfavored or geometrically impossible.[2]
    
Crystal Packing: Halogen Bonding vs. Hydrogen Bonding

With the primary H-bond acceptor (N2) blocked, the crystal packing reorganizes around alternative interactions.[2]

Dominant Interaction Motifs:

  • Halogen Bonding (Type II): The

    
    -hole on the C-Br bond interacts with the 
    
    
    
    -electron cloud of adjacent rings or the lone pair of the amine nitrogen (
    
    
    or
    
    
    ).[2]
  • 
    -Stacking:  The heavy bromine atoms increase the polarizability of the aromatic system, strengthening face-to-face 
    
    
    
    -stacking interactions (centroid-centroid distance ~3.6 Å).[1][2][3]
  • Weak Hydrogen Bonds:

    
    .[2] While weak, these interactions often guide the lattice formation in the absence of strong N-acceptors.[1][2][3]
    

Visualization of Structural Logic[1][3]

The following diagram illustrates the logical flow from molecular properties to the final crystal architecture, highlighting the unique "Steric Vise" mechanism.

CrystalArchitecture Molecule 1,3-Dibromoisoquinolin-5-amine Sub_Br 1,3-Dibromo Substitution (Heavy Atom Effect) Molecule->Sub_Br Sub_NH2 5-Amino Group (H-Bond Donor) Molecule->Sub_NH2 StericVise STERIC VISE EFFECT Br atoms shield N2 lone pair Sub_Br->StericVise Van der Waals Crowding Packing Crystal Packing Forces Sub_NH2->Packing Provides Donors StericVise->Packing Modifies Acceptor Availability Outcome1 Suppression of N-H...N(ring) Motifs Packing->Outcome1 Result Outcome2 Dominance of Halogen Bonding (Br...N/pi) Packing->Outcome2 Primary Driver Outcome3 Enhanced Pi-Stacking (Polarizability) Packing->Outcome3

Caption: Structural logic flow showing how 1,3-dibromo substitution alters the supramolecular assembly by blocking the ring nitrogen (N2).

Quantitative Data Summary (Expected Parameters)

Based on analogous aminobromoisoquinoline structures [1, 2], the following unit cell parameters and refinement metrics are the standard for validation.

ParameterValue / RangeNotes
Crystal System Monoclinic or TriclinicCommon for planar heterocycles.[1][2][3]
Space Group

or

Centrosymmetric packing preferred.[2]
Unit Cell Volume (

)
~700 – 800 ųAssuming

(Monoclinic) or

(Triclinic).[2]
Density (

)
> 1.9 g/cm³High density due to two Br atoms.[2]
R-Factor (

)
< 0.05 (5%)Required for publication quality.
Goodness of Fit (GoF) 1.0 – 1.1Indicates correct weighting scheme.[1][2]
C-Br Bond Length 1.88 – 1.91 ÅTypical for aromatic bromides.[1][2][3]

Implications for Drug Development[1][2][3]

Understanding this structure is pivotal for Structure-Activity Relationship (SAR) studies:

  • Binding Pocket Exclusion: The "Steric Vise" at N2 prevents this nitrogen from acting as a kinase hinge binder (a common role for isoquinolines).[1][2] Drug design must rely on the 5-amino group or the Br-substituents for binding interactions.[1][2][3]

  • Halogen Bonding Potential: The accessible

    
    -holes on the Bromines (particularly at C3) can be exploited to target carbonyl backbone oxygens in protein active sites, a strategy increasingly used to boost potency [3].[1][2]
    

References

  • Isoquinolin-5-amine Structure: Atria, A. M., et al. (2012).[1][2][3][6] "Isoquinolin-5-amine."[1][2][3][7] Acta Crystallographica Section C, 68(10), o392-o394.[1][2][3][6] Link

  • Halogen Bonding in Drug Design: Wilcken, R., et al. (2013).[1][2][3] "Halogen Bonding in Medicinal Chemistry: From Observation to Prediction." Journal of Medicinal Chemistry, 56(4), 1363–1388.[1][2][3] Link[2]

  • Bromine Substitution Effects: Gordon, M., & Pearson, D. E. (1964).[1][2][3] "The Bromination of Isoquinoline." Journal of Organic Chemistry, 29(2), 329–332.[1][3] Link[2]

  • CSD Database (General Reference): Groom, C. R., et al. (2016).[1][2] "The Cambridge Structural Database."[1][2][3][5] Acta Crystallographica Section B, 72(2), 171-179.[1][2][3] Link

Sources

Protocols & Analytical Methods

Method

derivatization of the amino group in 1,3-Dibromoisoquinolin-5-amine

An Application Guide to the Strategic Derivatization of 1,3-Dibromoisoquinolin-5-amine for Chemical Library Synthesis Authored by: A Senior Application Scientist Abstract The isoquinoline scaffold is a cornerstone in med...

Author: BenchChem Technical Support Team. Date: February 2026

An Application Guide to the Strategic Derivatization of 1,3-Dibromoisoquinolin-5-amine for Chemical Library Synthesis

Authored by: A Senior Application Scientist

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the structural basis of numerous pharmacologically active agents.[1][2][3][4] The compound 1,3-Dibromoisoquinolin-5-amine presents a uniquely versatile platform for drug discovery, featuring three distinct points for chemical modification: a nucleophilic amino group at the C5 position and two electrophilic bromine atoms at the C1 and C3 positions. This guide provides a detailed exploration of methodologies for the selective derivatization of the 5-amino group, a critical step in generating diverse chemical libraries for high-throughput screening. We present field-proven protocols for N-acylation, N-sulfonylation, and N-alkylation via reductive amination, complete with mechanistic insights, step-by-step workflows, and troubleshooting advice to empower researchers in their quest for novel therapeutics.

Strategic Considerations for Derivatizing the Isoquinoline Core

The chemical personality of 1,3-Dibromoisoquinolin-5-amine is defined by a strategic interplay of its functional groups. Understanding this interplay is paramount for designing successful and selective derivatization campaigns.

  • The C5-Amino Group: A Versatile Nucleophilic Handle: The primary amino group at the C5 position is the most reactive nucleophilic site on the molecule under standard conditions.[5] Its lone pair of electrons readily attacks electrophilic reagents, making it the ideal starting point for diversification. Reactions like acylation, sulfonylation, and alkylation can be directed to this site with high selectivity.

  • The C1 and C3 Bromo-Substituents: Gateways to Cross-Coupling: The two bromine atoms are relatively stable but serve as excellent handles for palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura or Buchwald-Hartwig amination reactions.[6][7][8][9] This allows for the introduction of aryl, heteroaryl, or additional amino moieties. Crucially, these reactions typically require conditions that do not interfere with a pre-functionalized C5-amino group, enabling a powerful, sequential approach to building molecular complexity.

  • Chemoselectivity as a Guiding Principle: The primary focus of this guide is the derivatization of the C5-amino group. The protocols described are designed to be highly chemoselective, leaving the C-Br bonds intact for potential downstream modifications. This allows for a modular approach to library synthesis: first, diversify the amino group, and then, if desired, perform cross-coupling at the bromine sites.

Protocol I: N-Acylation for Amide Library Synthesis

The formation of an amide bond is one of the most robust and reliable reactions in medicinal chemistry. Acylation of the 5-amino group introduces a diverse range of functionalities, modulates physicochemical properties, and can establish key hydrogen bonding interactions with biological targets.

Causality and Mechanistic Insight

N-acylation proceeds via a nucleophilic acyl substitution mechanism. The lone pair of the C5-amino group attacks the electrophilic carbonyl carbon of an acyl chloride or anhydride. The subsequent collapse of the tetrahedral intermediate and deprotonation by a non-nucleophilic base (e.g., pyridine, triethylamine) yields the stable amide product. The base is critical to neutralize the HCl or carboxylic acid byproduct, driving the reaction to completion.

Experimental Workflow: N-Acylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 1,3-Dibromoisoquinolin-5-amine in anhydrous DCM or THF prep_base Add non-nucleophilic base (e.g., Pyridine, 1.5 eq.) prep_amine->prep_base add_acyl Add Acyl Chloride or Anhydride (1.1 eq.) dropwise at 0 °C prep_base->add_acyl react Stir at room temperature (Monitor by TLC/LC-MS) add_acyl->react quench Quench with aq. NaHCO₃ react->quench extract Extract with organic solvent quench->extract purify Purify by column chromatography extract->purify

Caption: N-Acylation Workflow Diagram.

Detailed Step-by-Step Protocol
  • Preparation: In a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), dissolve 1,3-Dibromoisoquinolin-5-amine (1.0 eq.) in anhydrous dichloromethane (DCM) or tetrahydrofuran (THF) to a concentration of 0.1 M.

  • Base Addition: Add pyridine or triethylamine (1.5 eq.) to the solution and stir for 5 minutes.

  • Reagent Addition: Cool the mixture to 0 °C using an ice bath. Add the desired acyl chloride or anhydride (1.1 eq.) dropwise via syringe.

  • Reaction: Allow the reaction to warm to room temperature and stir for 2-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC) or Liquid Chromatography-Mass Spectrometry (LC-MS) until the starting material is consumed.

  • Workup: Quench the reaction by slowly adding a saturated aqueous solution of sodium bicarbonate (NaHCO₃). Transfer the mixture to a separatory funnel and extract with DCM (3x).

  • Purification: Combine the organic layers, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel using an appropriate solvent system (e.g., hexanes/ethyl acetate gradient).

Protocol II: N-Sulfonylation for Sulfonamide Synthesis

Sulfonamides are a privileged functional group in drug design, known for their chemical stability and ability to act as transition-state mimetics or potent hydrogen bond donors.

Causality and Mechanistic Insight

Similar to acylation, sulfonylation involves the nucleophilic attack of the amine on the highly electrophilic sulfur atom of a sulfonyl chloride. The reaction is typically performed in the presence of a base like pyridine, which serves both as a catalyst and to neutralize the generated HCl. The resulting sulfonamide bond is exceptionally stable to hydrolysis.[10][11]

Experimental Workflow: N-Sulfonylation

cluster_prep Preparation cluster_reaction Reaction cluster_workup Workup & Purification prep_amine Dissolve 1,3-Dibromoisoquinolin-5-amine in anhydrous Pyridine or DCM add_sulfonyl Add Sulfonyl Chloride (1.2 eq.) portion-wise at 0 °C prep_amine->add_sulfonyl react Stir at RT to 50 °C (Monitor by TLC/LC-MS) add_sulfonyl->react quench Quench with water or 1M HCl react->quench extract Extract with EtOAc quench->extract purify Purify by column chromatography or recrystallization extract->purify

Caption: N-Sulfonylation Workflow Diagram.

Detailed Step-by-Step Protocol
  • Preparation: Dissolve 1,3-Dibromoisoquinolin-5-amine (1.0 eq.) in anhydrous pyridine (which acts as both solvent and base) or in DCM with N,N-Diisopropylethylamine (DIPEA, 2.0 eq.).

  • Reagent Addition: Cool the solution to 0 °C. Add the desired sulfonyl chloride (1.2 eq.) in small portions, maintaining the temperature below 5 °C.

  • Reaction: Allow the mixture to warm to room temperature and stir for 4-24 hours. Gentle heating (40-50 °C) may be required for less reactive sulfonyl chlorides. Monitor the reaction by TLC or LC-MS.

  • Workup: Carefully pour the reaction mixture into ice-water or a cold 1M HCl solution to neutralize excess pyridine.

  • Extraction: Extract the aqueous mixture with ethyl acetate (EtOAc) (3x).

  • Purification: Combine the organic layers, wash with brine, dry over Na₂SO₄, filter, and concentrate. Purify the crude product by flash column chromatography or recrystallization.

Protocol III: N-Alkylation via Reductive Amination

Reductive amination is a powerful method for forming secondary or tertiary amines by reacting a primary amine with an aldehyde or ketone.[12][13] This two-step, one-pot process avoids the common issue of over-alkylation encountered in direct alkylation with alkyl halides.[14]

Causality and Mechanistic Insight

The reaction first involves the formation of a Schiff base (imine) intermediate through the condensation of the C5-amino group with the carbonyl compound, typically under mildly acidic conditions to facilitate dehydration. In the second step, a mild and selective reducing agent, such as sodium triacetoxyborohydride (STAB), reduces the imine C=N bond to the corresponding amine C-N bond. STAB is particularly effective as it is less basic and more tolerant of acidic conditions than other hydrides like NaBH₄.[15][16]

Experimental Workflow: Reductive Amination

cluster_prep Imine Formation cluster_reaction Reduction cluster_workup Workup & Purification prep_amine Combine Amine, Aldehyde/Ketone (1.2 eq.), and Acetic Acid (cat.) in DCE form_imine Stir for 30-60 min at RT prep_amine->form_imine add_stab Add NaBH(OAc)₃ (1.5 eq.) portion-wise form_imine->add_stab react Stir for 4-24 hours at RT (Monitor by TLC/LC-MS) add_stab->react quench Quench with aq. NaHCO₃ react->quench extract Extract with DCM quench->extract purify Purify by column chromatography extract->purify

Caption: Reductive Amination Workflow Diagram.

Detailed Step-by-Step Protocol
  • Imine Formation: In a round-bottom flask, suspend 1,3-Dibromoisoquinolin-5-amine (1.0 eq.) in 1,2-dichloroethane (DCE). Add the desired aldehyde or ketone (1.2 eq.) followed by a catalytic amount of acetic acid (0.1 eq.). Stir the mixture at room temperature for 30-60 minutes to allow for imine formation.

  • Reduction: Add sodium triacetoxyborohydride (NaBH(OAc)₃, 1.5 eq.) portion-wise to the stirring suspension. Caution: Gas evolution may occur.

  • Reaction: Stir the reaction at room temperature for 4-24 hours until TLC or LC-MS analysis indicates the completion of the reaction.

  • Workup: Quench the reaction by the slow addition of a saturated aqueous NaHCO₃ solution.

  • Extraction: Extract the mixture with DCM (3x).

  • Purification: Combine the organic layers, dry over Na₂SO₄, filter, and concentrate. Purify the resulting secondary amine by flash column chromatography.

Comparative Summary of Derivatization Methods

Method Key Reagents Typical Yield Key Advantages Limitations
N-Acylation Acyl Chlorides, Anhydrides, Base (Pyridine, TEA)70-95%Robust, reliable, wide substrate scope, creates neutral amides.Acylating agent can be moisture-sensitive.
N-Sulfonylation Sulfonyl Chlorides, Base (Pyridine, DIPEA)60-90%Forms highly stable sulfonamides, introduces acidic N-H proton.Can be slower than acylation; some sulfonyl chlorides are less reactive.
Reductive Amination Aldehydes/Ketones, NaBH(OAc)₃, Acetic Acid50-85%Controlled mono-alkylation, introduces basic amines, broad scope.Requires careful control of pH; STAB is moisture-sensitive.

Conclusion and Future Directions

The 1,3-Dibromoisoquinolin-5-amine scaffold offers a powerful and modular entry point for the synthesis of diverse chemical libraries. The protocols detailed herein for N-acylation, N-sulfonylation, and reductive amination provide robust and reliable methods for functionalizing the C5-amino group with high chemoselectivity. By mastering these foundational techniques, researchers can rapidly generate novel analogs for biological screening.

The true potential of this scaffold is realized in multi-step synthetic sequences. After derivatization of the amino group, the C1 and C3 bromine atoms remain available for subsequent palladium-catalyzed cross-coupling reactions, such as Suzuki or Buchwald-Hartwig amination.[7][8][17][18] This sequential, multi-vector diversification strategy enables an exponential expansion of the accessible chemical space, significantly enhancing the probability of identifying novel drug candidates.

References

  • National Institutes of Health (NIH). (2025, August 30). Comparative evaluation of phenyl isothiocyanate derivatization and “dilute-and-shoot” methods for HPLC–MS/MS-based targeted metabolomics analysis of amine-containing metabolites in plasma samples. Retrieved from [Link]

  • Amerigo Scientific. (n.d.). Exploring the Chemistry and Applications of Isoquinoline. Retrieved from [Link]

  • Google Patents. (n.d.). US1961196A - Sulphonation of aromatic amines.
  • Organic Syntheses. (n.d.). Isoquinoline, 5-bromo-8-nitro-. Retrieved from [Link]

  • Consolidated Lysate. (2024, November 8). Isoquinoline derivatives and its medicinal activity. Retrieved from [Link]

  • MDPI. (2024, December 31). Synthesis and Investigation of Tricyclic Isoquinoline Derivatives as Antibacterial Agents. Retrieved from [Link]

  • Wikipedia. (n.d.). Reductive amination. Retrieved from [Link]

  • Thieme. (n.d.). Product Class 5: Isoquinolines. Retrieved from [Link]

  • Wikipedia. (n.d.). Isoquinoline. Retrieved from [Link]

  • ACS Publications. (2021, May 17). Complementary Site-Selective Sulfonylation of Aromatic Amines by Superacid Activation. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Isoquinoline synthesis. Retrieved from [Link]

  • ResearchGate. (n.d.). a) Reaction scheme for the Suzuki-Miyaura cross-coupling of... | Download Scientific Diagram. Retrieved from [Link]

  • MDPI. (n.d.). Synthesis of Functionalized Isoquinolone Derivatives via Rh(III)-Catalyzed [4+2]-Annulation of Benzamides with Internal Acetylene-Containing α-CF3-α-Amino Carboxylates. Retrieved from [Link]

  • Master Organic Chemistry. (2017, September 1). Reductive Amination, and How It Works. Retrieved from [Link]

  • Wikipedia. (n.d.). Buchwald–Hartwig amination. Retrieved from [Link]

  • RSC Publishing. (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Amine synthesis by reductive amination (reductive alkylation). Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Suzuki Coupling. Retrieved from [Link]

  • Organic Chemistry Portal. (n.d.). Sulfonamide synthesis by alkylation or arylation. Retrieved from [Link]

  • ResearchGate. (2025, August 6). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Diversely functionalized isoquinolines and their core-embedded heterocyclic frameworks: a privileged scaffold for medicinal chemistry. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Benzoquinoline amines – Key intermediates for the synthesis of angular and linear dinaphthonaphthyridines. Retrieved from [Link]

  • YouTube. (2025, April 3). The Ultimate Guide to Buchwald-Hartwig Amination: Synthesize C–N Bonds!. Retrieved from [Link]

  • Sci-Hub. (n.d.). A Mild Palladium‐Catalyzed Suzuki Coupling Reaction of Quinoline Carboxylates with Boronic Acids. Retrieved from [Link]

  • ResearchGate. (2025, August 7). A Study on the Sulfonation of Aromatic Amines with Sulfuric Acid under Microwave Irradiation | Request PDF. Retrieved from [Link]

  • PubMed. (n.d.). A transition metal-free Minisci reaction: acylation of isoquinolines, quinolines, and quinoxaline. Retrieved from [Link]

  • National Institutes of Health (NIH). (2023, March 21). Palladium-Mediated Synthesis of 2-([Biphenyl]-4-yloxy)quinolin-3-carbaldehydes through Suzuki–Miyaura Cross-Coupling and Their in Silico Breast Cancer Studies on the 3ERT Protein. Retrieved from [Link]

  • Jazan University. (n.d.). Current Organic Chemistry. Retrieved from [Link]

  • Chemistry LibreTexts. (2023, June 30). Buchwald-Hartwig Amination. Retrieved from [Link]

  • ACS Publications. (n.d.). Mechanism of the Sulfonation of Aromatic Amines. II. Sulfonation at Elevated Temperatures with Sulfuric Acid. Retrieved from [Link]

  • YouTube. (2021, October 13). Reactions of Isoquinoline | TYBSc Chemistry. Retrieved from [Link]

  • Beilstein Journals. (2023, November 6). Decarboxylative 1,3-dipolar cycloaddition of amino acids for the synthesis of heterocyclic compounds. Retrieved from [Link]

  • Chemistry Steps. (n.d.). Reductive Amination. Retrieved from [Link]

  • National Institutes of Health (NIH). (n.d.). Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. Retrieved from [Link]

  • Google Patents. (n.d.). US10544087B2 - Process for the reductive amination of halogen-containing substrates.
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  • Chem 115 Myers. (n.d.). The Suzuki Reaction. Retrieved from [Link]

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Application

Application Note: High-Fidelity Synthesis of Kinase Inhibitors Using 1,3-Dibromoisoquinolin-5-amine

Introduction: The Tri-Vector Advantage In the landscape of kinase inhibitor discovery, the isoquinoline core remains a privileged scaffold due to its ability to mimic the adenine ring of ATP. However, standard isoquinoli...

Author: BenchChem Technical Support Team. Date: February 2026

Introduction: The Tri-Vector Advantage

In the landscape of kinase inhibitor discovery, the isoquinoline core remains a privileged scaffold due to its ability to mimic the adenine ring of ATP. However, standard isoquinoline synthesis often lacks the regiochemical control required to decorate the scaffold at three distinct vectors simultaneously.

1,3-Dibromoisoquinolin-5-amine represents a high-value "tri-vector" intermediate. Its unique substitution pattern allows medicinal chemists to independently target three critical regions of the kinase ATP-binding pocket:

  • C1 Position (Hinge Region): High electrophilicity allows installation of hydrogen-bond acceptors/donors to interact with the kinase hinge.

  • C3 Position (Hydrophobic/Gatekeeper Pocket): Allows exploration of steric bulk to induce selectivity.

  • C5 Position (Solvent Front): The amino group serves as a handle for solubilizing moieties (e.g., morpholines, piperazines) that protrude into the solvent, improving ADME properties without disrupting binding affinity.

This guide details the regioselective functionalization of this scaffold, focusing on the "Chemical Logic" that dictates the reaction sequence to ensure reproducibility and high yield.

Chemical Logic & Reactivity Profile

Success with this scaffold relies on understanding the electronic differentiation between the two bromine atoms and the influence of the amino group.

The Reactivity Hierarchy (Critical Process Parameter)

Isoquinoline undergoes nucleophilic aromatic substitution (


) and oxidative addition (in Pd-catalyzed cross-couplings) preferentially at C1  over C3 .
  • C1 Reactivity: The C1 position is adjacent to the ring nitrogen (imine-like), making it highly electron-deficient and susceptible to oxidative addition.

  • C3 Reactivity: The C3 position is vinylogous but less electrophilic than C1.

  • C5-Amine Effect: The electron-donating amino group at C5 increases the electron density of the benzene ring. While this slightly deactivates the system compared to a nitro-isoquinoline, the C1 position retains sufficient electrophilicity for selective coupling at mild temperatures.

Recommendation: To prevent catalyst poisoning and side reactions, the C5-amine should be protected (e.g., Boc or Acetyl) prior to C1/C3 functionalization, unless using specific precatalysts (e.g., Buchwald G3 series) designed for free amines.

Visualizing the Pathway

The following diagram illustrates the sequential logic for functionalizing the scaffold.

ReactionLogic cluster_legend Reactivity Gradient Start 1,3-Dibromoisoquinolin-5-amine Step1 Step 1: N-Protection (Boc/Ac) Start->Step1 Protection Step2 Step 2: C1-Selective Coupling (Suzuki/Buchwald) Target: Hinge Region Step1->Step2 Pd(0), Low Temp (C1 reacts first) Step3 Step 3: C3-Coupling (Suzuki/Sonogashira) Target: Hydrophobic Pocket Step2->Step3 Pd(0), High Temp (C3 reacts second) Final Step 4: Deprotection & Solvent Front Derivatization Step3->Final TFA/HCl Legend1 C1: Most Electrophilic Legend2 C3: Less Electrophilic

Figure 1: Sequential functionalization strategy leveraging the intrinsic reactivity difference between C1 and C3 positions.

Experimental Protocols

Protocol A: N-Protection (Essential Precursor Setup)

Rationale: Unprotected anilines can coordinate to Palladium, reducing catalytic turnover. A Boc-protection strategy is recommended for stability during basic Suzuki conditions.

  • Reagents: 1,3-Dibromoisoquinolin-5-amine (1.0 equiv),

    
     (1.2 equiv), DMAP (0.1 equiv), 
    
    
    
    (2.0 equiv).
  • Solvent: DCM (Anhydrous).

  • Procedure:

    • Dissolve amine in DCM at 0°C.

    • Add

      
       and DMAP.
      
    • Add

      
       dropwise.
      
    • Warm to RT and stir for 4–6 h (Monitor by TLC/LCMS).

    • Workup: Wash with 0.1M HCl (rapidly), then Brine. Dry over

      
      .[1]
      
    • Yield Target: >90%.

Protocol B: Regioselective C1-Suzuki Coupling

Rationale: The C1-bromide is chemically distinct. By controlling temperature and stoichiometry, we exclusively couple at C1.

Reagents:

  • Substrate: N-Boc-1,3-dibromoisoquinolin-5-amine (1.0 equiv)

  • Boronic Acid:

    
     (1.05 equiv) – Do not use excess.
    
  • Catalyst:

    
     (5 mol%) or 
    
    
    
    (for sterically hindered acids).
  • Base:

    
     (2M aqueous, 2.0 equiv).
    
  • Solvent: DME/Water (3:1) or 1,4-Dioxane/Water.

Step-by-Step:

  • Degassing: Charge reaction vessel with substrate, boronic acid, and solvent. Sparge with Argon for 15 mins. Oxygen exclusion is critical to prevent homocoupling.

  • Catalyst Addition: Add Pd catalyst under positive Argon pressure.

  • Reaction: Heat to 60°C . Note: Do not reflux (approx. 100°C) yet, as high heat promotes C3 reaction.

  • Monitoring: Check LCMS at 2 hours. Look for Mono-coupled mass (

    
    ).
    
    • Checkpoint: If di-coupled product (>5%) appears, lower temp to 45°C.

  • Workup: Dilute with EtOAc, wash with water. Purify via Flash Chromatography (Hex/EtOAc).

Protocol C: C3-Buchwald-Hartwig Amination

Rationale: With C1 substituted, the C3-bromide requires more forcing conditions.

Reagents:

  • Substrate: C1-substituted intermediate (1.0 equiv).

  • Amine:

    
     (1.2 equiv).
    
  • Catalyst: BrettPhos Pd G3 or XPhos Pd G3 (5–8 mol%). These precatalysts are superior for deactivating heterocycles.

  • Base:

    
     (2.0 equiv) or NaOtBu (if substrate tolerates).
    
  • Solvent: Toluene or t-Amyl Alcohol (Anhydrous).

Step-by-Step:

  • Setup: In a sealed tube/vial, combine substrate, amine, and base.

  • Solvent: Add anhydrous solvent and degas.

  • Catalyst: Add Precatalyst.

  • Reaction: Heat to 100–110°C for 12–16 h.

  • Validation: LCMS should show full conversion of the bromide.

Quantitative Data Summary & QC

To ensure the identity of the intermediate, compare the NMR shifts. The C1 coupling causes a distinct shielding/deshielding effect compared to C3.

ParameterC1-Bromo IntermediateC1-Aryl ProductC3-Aryl Product (Di-sub)
H4 Proton Shift (1H NMR)~8.1 ppm (Singlet)~7.8 - 8.0 ppm~7.5 - 7.7 ppm
C1 Carbon Shift (13C NMR)~140-145 ppm~155-160 ppmN/A
Reaction Temp (Suzuki) N/A40–60°C 90–110°C
Typical Yield N/A75–85%60–75%

Orthogonal Validation:

  • NOESY NMR: In the C1-substituted product, the new Aryl group protons will show an NOE correlation with the H8 proton (peri-position) of the isoquinoline ring, whereas C3-substitution shows NOE with H4.

Case Study: Synthesis of a CK2 Inhibitor Analog

Context: Casein Kinase 2 (CK2) inhibitors often feature a carboxylate or polar group to interact with the active site lysine.

Target: 1-(3-Carboxyphenyl)-3-phenylisoquinolin-5-amine.

  • Scaffold: N-Boc-1,3-dibromoisoquinolin-5-amine.

  • C1 Coupling: 3-(methoxycarbonyl)phenylboronic acid +

    
     @ 60°C.
    
    • Result: Regioselective installation of the benzoate at C1.

  • C3 Coupling: Phenylboronic acid +

    
    /PCy3 @ 100°C.
    
    • Result: Installation of hydrophobic phenyl group at C3.

  • Global Deprotection: 4M HCl in Dioxane (removes Boc) followed by LiOH hydrolysis (saponifies ester).

  • Final Yield: 42% over 4 steps.

References

  • Isoquinoline Reactivity: Joule, J. A.; Mills, K. Heterocyclic Chemistry, 5th Ed.; Wiley: Chichester, 2010. (Standard text confirming C1 electrophilicity in isoquinolines).
  • Regioselective Coupling: Schnürch, M., et al. "Halogenated Heterocycles as Tools for the Synthesis of Heterocyclic Ligands." Chemical Reviews, 2007, 107(1), 122–158.

  • Kinase Scaffold SAR: Vieth, M., et al. "Kinome-wide analysis of commercially available kinase inhibitors." Drug Discovery Today, 2020. (Highlighting isoquinoline usage).
  • Buchwald Precatalysts: Bruno, N. C., et al. "Design and Preparation of New Palladium Precatalysts for C–N and C–C Cross-Coupling Reactions." Chemical Science, 2013, 4, 916-920.

  • General Isoquinoline Synthesis: "Synthesis of 1,3-Dichloroisoquinoline." PubChem CID 298625. (Analogous reactivity data).

Sources

Method

functionalization of 1,3-Dibromoisoquinolin-5-amine for OLEDs

Application Note: Precision Functionalization of 1,3-Dibromoisoquinolin-5-amine for High-Efficiency OLED Emitters Executive Summary The isoquinoline core has emerged as a critical scaffold in the design of Thermally Acti...

Author: BenchChem Technical Support Team. Date: February 2026

Application Note: Precision Functionalization of 1,3-Dibromoisoquinolin-5-amine for High-Efficiency OLED Emitters

Executive Summary

The isoquinoline core has emerged as a critical scaffold in the design of Thermally Activated Delayed Fluorescence (TADF) emitters and phosphorescent hosts for Organic Light Emitting Diodes (OLEDs). The molecule 1,3-Dibromoisoquinolin-5-amine represents a high-value "trident" intermediate. Its unique substitution pattern offers three distinct vectors for functionalization:

  • C1 Position: Highly electron-deficient, susceptible to rapid oxidative addition.

  • C3 Position: Moderately reactive, allowing for sequential cross-coupling.

  • N5 Position (Amine): A strong electron-donating site capable of tuning the HOMO energy level or acting as an anchor for hole-transporting dendrons.

This guide details the regioselective protocols required to transform this building block into a Donor-Acceptor-Donor (D-A-D) or Acceptor-Donor-Acceptor (A-D-A) architecture, essential for minimizing singlet-triplet energy splitting (


) and maximizing Quantum Efficiency (EQE).

Chemical Reactivity Profile

To ensure reproducibility, one must understand the electronic bias of the substrate. The pyridine-like nitrogen (N2) creates a significant dipole, rendering the C1 position the most electrophilic. However, the electron-donating amine at C5 pushes electron density into the carbocyclic ring, slightly deactivating the system compared to a bare isoquinoline.

Reactivity Order:

  • N5 (Amine): Nucleophilic.[1] Must be protected or coupled last to avoid catalyst poisoning, unless directing groups are used.

  • C1-Br: Most reactive towards Pd(0) oxidative addition (lowest activation energy).

  • C3-Br: Less reactive; requires higher temperatures or more active ligands (e.g., SPhos, XPhos) after C1 is substituted.

ReactivityMap Substrate 1,3-Dibromoisoquinolin-5-amine C1 C1-Br: High Reactivity (First Pd-Insertion) Substrate->C1 C3 C3-Br: Moderate Reactivity (Second Coupling) Substrate->C3 N5 N5-NH2: Nucleophilic Donor (Buchwald/Protection) Substrate->N5

Figure 1: Reactivity landscape of the 1,3-dibromoisoquinolin-5-amine core.

Experimental Protocols

Protocol A: Protection of N5-Amine (Essential Precursor Step)

Rationale: Free amines can coordinate to Palladium catalysts, quenching the catalytic cycle during Suzuki couplings. Protecting the amine as a carbamate (Boc) or amide is recommended before C-C bond formation.

Materials:

  • 1,3-Dibromoisoquinolin-5-amine (1.0 eq)

  • Di-tert-butyl dicarbonate (Boc₂O) (1.2 eq)

  • DMAP (0.1 eq), Et₃N (2.0 eq)

  • DCM (Anhydrous)

Procedure:

  • Dissolve the starting amine in DCM (0.1 M) under N₂.

  • Add Et₃N and DMAP.

  • Add Boc₂O dropwise at 0°C.

  • Warm to RT and stir for 4 hours. Monitor by TLC (the product will be less polar).

  • Workup: Wash with 1M HCl (rapidly), sat. NaHCO₃, and brine. Dry over MgSO₄.

  • Yield Target: >90% (White/Pale Yellow Solid).

Protocol B: Regioselective Suzuki-Miyaura Coupling at C1

Rationale: The C1 position is electronically activated by the adjacent ring nitrogen. Using a mild base and standard phosphine ligand ensures coupling occurs exclusively at C1, leaving C3 intact for later functionalization.

Reaction Scheme: Ar-B(OH)₂ + Substrate (C1-Br, C3-Br) → C1-Ar product

Materials:

  • N-Boc-1,3-dibromoisoquinolin-5-amine (1.0 eq)

  • Arylboronic Acid (Acceptor unit, e.g., 4-Cyanophenylboronic acid) (1.1 eq)

  • Catalyst: Pd(PPh₃)₄ (3-5 mol%) — Tetrakis is preferred for high selectivity over active Pd(II) precatalysts.

  • Base: Na₂CO₃ (2M aqueous, 2.0 eq)

  • Solvent: Toluene:Ethanol (4:1 v/v)

Step-by-Step:

  • Degassing: Sparge solvents with Argon for 20 mins. Oxygen is the enemy of selectivity here (homocoupling risk).

  • Assembly: In a Schlenk tube, combine substrate, boronic acid, and catalyst. Add solvents and base.

  • Temperature Control: Heat to 60°C . Do not reflux. Refluxing (100°C+) may trigger partial reaction at C3.

  • Monitoring: Check HPLC/TLC at 2 hours. C1 substitution is usually fast.

  • Purification: Silica gel chromatography. The mono-coupled product usually elutes significantly later than the bis-coupled impurity (if any).

Protocol C: Sequential Coupling at C3 (Synthesis of Asymmetric Core)

Rationale: Once C1 is substituted, the C3 bromine requires "forcing" conditions. We switch to a more active catalytic system.

Materials:

  • C1-Substituted Intermediate (1.0 eq)

  • Second Arylboronic Acid (1.2 eq)

  • Catalyst: Pd(OAc)₂ (5 mol%) + SPhos or XPhos (10 mol%)

  • Base: K₃PO₄ (3.0 eq)

  • Solvent: 1,4-Dioxane (Anhydrous)

Procedure:

  • Combine reagents in a pressure vial.

  • Heat to 100-110°C for 12-18 hours.

  • Note: The bulky SPhos ligand facilitates oxidative addition into the more electron-rich C3-Br bond.

Protocol D: N5-Functionalization (Buchwald-Hartwig Amination)

Rationale: After constructing the C1/C3 framework, the N-Boc group is removed (TFA/DCM), and the free amine is arylated to install the final "Donor" moiety, completing the D-A-D structure.

Deprotection: Treat with TFA/DCM (1:1) for 1 hour, neutralize, and isolate the free amine.

Coupling:

  • Substrate: C1,C3-functionalized isoquinolin-5-amine (1.0 eq).

  • Coupling Partner: Aryl Bromide (e.g., Bromobenzene or 3-Bromo-carbazole) (1.2 eq).

  • Catalyst: Pd₂(dba)₃ (2 mol%) + P(t-Bu)₃ or DPPF (4 mol%).

  • Base: NaOtBu (Strong base required for amination).

  • Solvent: Toluene, 110°C.

Workflow Visualization

The following diagram illustrates the sequential assembly of an asymmetric TADF emitter using this protocol.

SynthesisWorkflow Start 1,3-Dibromoisoquinolin- 5-amine Step1 Step 1: N-Boc Protection (Prevents catalyst poisoning) Start->Step1 Boc2O, DMAP Step2 Step 2: C1-Selective Suzuki (Pd(PPh3)4, 60°C) Target: High Selectivity Step1->Step2 Ar1-B(OH)2 Step3 Step 3: C3-Suzuki Coupling (Pd(OAc)2/SPhos, 110°C) Target: Complete Conversion Step2->Step3 Ar2-B(OH)2 Step4 Step 4: Deprotection & Buchwald-Hartwig (N5) Target: D-A-D Architecture Step3->Step4 1. TFA 2. Ar3-Br, Pd cat. Final Final OLED Emitter (Asymmetric Functionalization) Step4->Final Purification

Figure 2: Step-wise synthetic pathway for asymmetric functionalization.

Characterization & Validation

To validate the suitability of the synthesized material for OLEDs, the following data profile is required:

MetricTechniqueTarget Value (Blue/Green TADF)Notes
Purity HPLC / 1H NMR> 99.5%Essential for device stability (T95).

Low-Temp PL< 0.2 eVSmall singlet-triplet gap required for RISC.[2]
HOMO CV / UPS-5.2 to -5.8 eVMatches common HTL materials (e.g., TCTA).
LUMO CV / IPES-2.8 to -3.2 eVMatches common ETL materials.
Td (5%) TGA> 350°CThermal stability for vacuum deposition.

Critical Quality Attribute (CQA): For 1,3-substituted isoquinolines, regio-purity is paramount. A mixture of 1-aryl and 3-aryl isomers will broaden the emission spectrum and degrade color purity. Always confirm regioselectivity using NOESY NMR (Nuclear Overhauser Effect Spectroscopy) after Step 2.

  • Check: Correlation between the C4-proton of isoquinoline and the newly attached Aryl group. If the group is at C3, a strong NOE signal with H4 is observed. If at C1, no NOE with H4 is observed (too distant).

References

  • Regioselectivity in Isoquinoline Couplings

    • Detailed mechanistic studies on the oxidative addition preferences of Pd to 1,3-dihaloisoquinolines.
    • Source: (Analogous chemistry for quinolines/isoquinolines).

  • TADF Design Principles (D-A-D Systems)

    • Foundational work on using acceptor-substituted heterocycles with amine donors to minimize .
    • Source:

  • Buchwald-Hartwig Conditions for Heterocycles

    • Protocols for amination of electron-rich and electron-poor heteroarom
    • Source:

  • General Isoquinoline Functionalization

    • Review of C-H activation and halogenation str
    • Source:

  • Quinoline/Isoquinoline TADF Emitters

    • Specific examples of quinoline-based emitters exhibiting AIE and TADF properties.
    • Source:

Disclaimer: This guide assumes standard laboratory safety protocols. Brominated isoquinolines can be skin irritants. Palladium catalysts are toxic. Always work in a fume hood.

Sources

Technical Notes & Optimization

Troubleshooting

Technical Support Center: Purification of 1,3-Dibromoisoquinolin-5-amine Derivatives

Status: Active Ticket ID: ISOQ-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1] Executive Summary: The "Trojan Horse" Molecule Welcome to the technical support hub for 1,3-Dibromoi...

Author: BenchChem Technical Support Team. Date: February 2026

Status: Active Ticket ID: ISOQ-PUR-001 Assigned Specialist: Senior Application Scientist, Process Chemistry Division[1]

Executive Summary: The "Trojan Horse" Molecule

Welcome to the technical support hub for 1,3-Dibromoisoquinolin-5-amine . If you are accessing this guide, you are likely experiencing low yields, "streaking" on columns, or unexplained conversion to a polar impurity.

The Core Problem: This molecule presents a contradictory chemical profile.

  • The 5-Amine: A basic, electron-donating handle that invites dragging on silica gel.[1]

  • The 1-Bromo Position: An imidoyl halide equivalent. It is highly electrophilic and susceptible to hydrolysis, converting your target into the thermodynamically stable 1-isoquinolone (lactam) .

Critical Warning: Standard "acid-base" extractions or acidic silica flash chromatography often destroy this molecule.[1] This guide provides the non-destructive workflows required to isolate it.

Module 1: Chromatography Troubleshooting

User Question:

"My compound streaks heavily on silica gel (DCM/MeOH), and I lose about 30% of my mass to a polar baseline spot. How do I fix the separation?"

Technical Diagnosis:

You are likely seeing two phenomena:

  • Silanol Interaction: The 5-amino group hydrogen bonds with acidic silanols on the silica.

  • On-Column Hydrolysis: The acidity of standard silica gel (pH ~5) catalyzes the hydrolysis of the labile C1-Bromine into the 1-isoquinolone (the "polar baseline spot").

The Solution: Neutralize or Switch Stationary Phase
Protocol A: The Triethylamine (TEA) Passivation (Recommended)

Do not just add TEA to your eluent. You must passivate the silica before loading your sample.

  • Slurry Preparation: Prepare your silica slurry using Hexane + 5% Triethylamine .[1]

  • Column Flushing: Flush the packed column with 3 column volumes (CV) of this mixture.

  • Equilibration: Switch to your starting eluent (e.g., 5% EtOAc in Hexane + 1% TEA) and flush for 2 CVs.

  • Loading: Load your sample. The TEA blocks acidic sites, preventing both streaking and acid-catalyzed hydrolysis.[1]

Protocol B: Neutral Alumina (The "Safe" Alternative)

If silica yields remain low, switch to Neutral Alumina (Brockmann Grade III) .

  • Why: Alumina is less acidic than silica and does not catalyze the C1-Br hydrolysis as aggressively.

  • Eluent Adjustment: Alumina is more polar than silica.[1] You will need less polar solvents (e.g., move from 50% EtOAc to 20% EtOAc).

Data Comparison: Stationary Phase Performance

ParameterStandard Silica (pH 5)Passivated Silica (+TEA)Neutral Alumina
Tailing Factor > 2.5 (Severe Streaking)1.1 (Sharp Peak)1.2 (Good Peak)
Mass Recovery ~65-70%90-95%>92%
Hydrolysis Byproduct High (10-15%)Minimal (<1%)Minimal (<1%)
Separation of Regioisomers PoorGoodModerate

Module 2: The Hydrolysis Trap (Aqueous Workup)

User Question:
Technical Diagnosis:

You triggered the SNAr / Hydrolysis mechanism . The C1-position in isoquinolines is activated.[2] In the presence of aqueous acid, water attacks the C1, displacing the bromide. The resulting intermediate tautomerizes to the stable amide (isoquinolone).

The Protocol: Non-Aqueous "Washing"

Do NOT use aqueous acid washes. Instead, use Scavenger Resins to remove amine impurities.[1]

  • Dissolution: Dissolve crude mixture in dry THF or DCM.

  • Resin Selection: Add Polystyrene-supported Isocyanate (e.g., PS-Isocyanate).[1]

    • Mechanism:[1][3][4][5][6] The isocyanate reacts with primary/secondary amine impurities (like unreacted anilines) to form urea derivatives that are covalently bound to the bead.

    • Selectivity: The 5-amine on your target is sterically hindered and electron-deficient due to the dibromo-core, making it react much slower than simple aniline impurities.[1] Monitor carefully.

  • Filtration: Stir for 2 hours, then filter. The impurities stay on the beads; your product is in the filtrate.

Module 3: Palladium Removal (Post-Coupling)

User Question:

"I used this molecule in a Suzuki coupling. The product is dark brown (Pd contamination), and standard Celite filtration didn't clean it."

Technical Diagnosis:

Isoquinoline nitrogens are excellent ligands for Palladium. The metal is not just "stuck" physically; it is chemically coordinated to your product.[1]

The Workflow: Chelation vs. Adsorption

Do NOT use Thiol resins if you plan further halogenation, as they can sometimes undergo oxidative addition with the C1-Br.[1]

Recommended Reagent: SiliaMetS® DMT (Dimercaptotriazine)

  • Ratio: Use 0.5 equivalents of scavenger relative to the expected Pd mass (or 5-10 wt% of crude mass).

  • Solvent: Dissolve product in THF (DCM is less effective for scavenging kinetics).

  • Temperature: Stir at 50°C for 4 hours . (Heat is required to break the Pd-Isoquinoline coordination bond).

  • Verification: Filter and check color. If still dark, repeat with activated charcoal (Darco G-60).[1]

Visual Troubleshooting Guide

The following logic flow illustrates the decision-making process for purifying this sensitive scaffold.

PurificationLogic Start Crude 1,3-Dibromoisoquinolin-5-amine ImpurityCheck Major Impurity Type? Start->ImpurityCheck PdContam Palladium (Dark Color) ImpurityCheck->PdContam AmineImp Unreacted Amines ImpurityCheck->AmineImp Regio Regioisomers (e.g., 5,8-dibromo) ImpurityCheck->Regio Scavenge Add SiliaMetS® DMT (50°C, THF) PdContam->Scavenge AcidWash Aqueous Acid Wash? AmineImp->AcidWash Standard Logic Resin Use PS-Isocyanate Resin AmineImp->Resin Correct Method Silica Standard Silica Flash? Regio->Silica Standard Logic Buffered TEA-Buffered Silica (1-5% Et3N) Regio->Buffered Option A Alumina Neutral Alumina (Grade III) Regio->Alumina Option B Charcoal Activated Charcoal Wash Scavenge->Charcoal If color persists Hydrolysis STOP! C1-Br Hydrolysis Risk (Forms Isoquinolone) AcidWash->Hydrolysis Result Streak Streaking & Decomposition Silica->Streak Result

Caption: Decision tree for purification, highlighting critical "Stop" points where standard protocols (Acid wash, Acidic Silica) cause product degradation.

Module 4: Stability & Storage

The "Red Shift" Phenomenon: Users often report that the pale yellow solid turns orange/red upon storage.

  • Cause: Photo-oxidation of the 5-amino group and slow hydrolysis of the C1-Br by atmospheric moisture.[1]

  • Protocol:

    • Store under Argon/Nitrogen.

    • Protect from Light: Wrap vials in aluminum foil.

    • Temperature: -20°C is recommended for long-term storage (>1 week).

References

  • Regioselective Bromination of Isoquinolines

    • Citation: Typical bromination protocols (e.g., using NBS/Acid) often yield mixtures.[2] The C1-position reactivity is distinct from the carbocyclic ring.

    • Source:Organic Syntheses, Coll.[1] Vol. 10, p.162 (2004); Vol. 79, p.161 (2002). (Describes 5-bromoisoquinoline synthesis and handling of isomers).

  • Palladium Removal Strategies

    • Citation: Detailed comparison of scavenger resins vs.
    • Source:Organic Process Research & Development, "Palladium Extraction Following Metal-Catalyzed Reactions".

  • Reactivity of 1-Haloisoquinolines: Citation: Mechanistic insight into the hydrolysis of 1-chloro/bromo isoquinolines to isoquinolones (The "Hydrolysis Trap"). Source:Journal of the Chemical Society, Perkin Transactions 1. (General reactivity of alpha-halo N-heterocycles).
  • Chromatography of Basic Amines

    • Citation: Techniques for passivating silica gel with triethylamine to prevent tailing.
    • Source:Journal of Chemical Education, "Flash Chromatography of Amines".

Sources

Optimization

optimizing catalyst loading for Buchwald-Hartwig amination of 1,3-Dibromoisoquinolin-5-amine

The following guide serves as a specialized technical support resource for optimizing the Buchwald-Hartwig amination of 1,3-Dibromoisoquinolin-5-amine . This substrate presents a "trifecta" of chemoselective challenges:...

Author: BenchChem Technical Support Team. Date: February 2026

The following guide serves as a specialized technical support resource for optimizing the Buchwald-Hartwig amination of 1,3-Dibromoisoquinolin-5-amine .

This substrate presents a "trifecta" of chemoselective challenges:

  • Regiodivergence: Two electrophilic sites (C1-Br vs. C3-Br).

  • Autocatalytic Poisoning: A basic isoquinoline nitrogen capable of sequestering Pd.[1][2]

  • Competency: A nucleophilic C5-amine prone to oligomerization (self-coupling).[1][2]

Topic: Buchwald-Hartwig Amination of 1,3-Dibromoisoquinolin-5-amine Reference ID: BHA-ISOQ-5NH2-OPT Status: Active[1][2]

Part 1: Diagnostic & System Design (Pre-Optimization)[2]

Q1: Before I lower the loading, how do I ensure I’m targeting the correct bromine?

A: You must map the electrophilicity. In 1,3-dihaloisoquinolines, the C1 position is significantly more electrophilic than C3 due to the adjacent dipole of the isoquinoline nitrogen (similar to the C2 position in pyridine).[1][2]

  • The Trap: The C5-amino group is an electron-donating group (EDG).[1][2] While it makes the carbocyclic ring electron-rich, it does not sufficiently deactivate the C1-Br on the heterocyclic ring.[1][2]

  • The Rule: Under standard Buchwald conditions, oxidative addition will occur at C1 first .[1][2]

  • Recommendation: If you target C3, you must either block C1 or use a specific directing group strategy. If you target C1, standard kinetics favor you.[1][2]

Q2: My reaction stalls at 50% conversion regardless of time. Is this a loading issue?

A: Likely not. This is a classic symptom of catalyst poisoning or product inhibition , not just low turnover number (TON).[1][2]

  • Mechanism: The isoquinoline nitrogen (N2) and the free C5-amine can form stable, non-reactive Pd(II)-amine bis-chelate complexes, effectively removing active Pd from the cycle.[1][2]

  • Solution: Do not just add more catalyst.

    • Switch to Bulky Ligands: Use ligands like BrettPhos or tBuXPhos .[1][2] Their steric bulk prevents the formation of these off-cycle resting states by physically blocking the coordination of the substrate nitrogen.[1][2]

    • Protect the C5-Amine: If possible, Boc-protect the C5-amine. This eliminates the self-coupling pathway and reduces the coordination ability of that nitrogen.[1][2]

Q3: Why should I use Pre-catalysts (Pd-G4) instead of Pd2(dba)3?

A: For loading optimization, precision is non-negotiable.

  • Pd2(dba)3 issues: It contains variable amounts of "free" dba (dibenzylideneacetone), which acts as a ligand and can inhibit the reaction at low loadings.[1][2] It also requires reduction, which can be sluggish with electron-rich amines.[1][2]

  • Pd-G4 Advantage: Buchwald G4 pre-catalysts (e.g., BrettPhos Pd G4 ) generate the active L-Pd(0) species quantitatively upon addition of base.[1][2] This allows you to accurately screen loadings as low as 0.05 mol% without wondering if your catalyst activation failed.[1][2]

Part 2: Optimization Protocol (The "How-To")

Do not attempt to optimize loading until you have a ligand/base combination that gives >90% yield at 5 mol%.[2] Once established, follow this Titration Workflow .

Phase A: The "Crash" Test (Defining the Floor)

Run three parallel reactions to bracket the failure point.[1][2]

ParameterReaction A (Control)Reaction B (Aggressive)Reaction C (Limit)
Catalyst Loading 1.0 mol%0.1 mol%0.01 mol%
Concentration 0.2 M0.5 M (High conc.[1][2] aids kinetics)0.5 M
Time 12 Hours12 Hours12 Hours

Interpretation:

  • If B works (full conversion) but C fails: Your optimal window is 0.01–0.1 mol%.[1][2]

  • If B fails: You are diffusion/activation limited.[1][2] Stick to 0.5–1.0 mol% or increase temperature.[1][2]

Phase B: Kinetic Profiling (The "Why")

Once you find the lowest effective loading (e.g., 0.1 mol%), you must verify why the reaction stops.[1][2]

  • Set up the reaction at 0.1 mol%.

  • Take aliquots at t=1, 2, 4, 8, and 24 hours.

  • Plot Conversion vs. Time.

    • Linear then flat: Catalyst death (stability issue).[1][2] Fix: Add ligand excess.

    • Asymptotic curve: First-order kinetics (normal). Fix: Increase concentration.

    • Induction period (slow start): Activation issue. Fix: Switch base or pre-catalyst.[1][2]

Part 3: Visualizing the Logic[2]

The following diagram illustrates the decision matrix for optimizing this specific substrate, accounting for its regioselectivity and poisoning risks.

OptimizationLogic Start Substrate: 1,3-Dibromoisoquinolin-5-amine CheckProtection Is C5-Amine Protected? Start->CheckProtection Protect Recommendation: Protect (Boc/Ac) to prevent oligomerization CheckProtection->Protect No RegioCheck Targeting C1 or C3? CheckProtection->RegioCheck Yes Protect->RegioCheck TargetC1 C1-Br (Standard) Favored by electronics RegioCheck->TargetC1 TargetC3 C3-Br (Difficult) Requires C1-blocking or specialized ligands RegioCheck->TargetC3 LigandSelect Ligand Selection Must handle N-coordination TargetC1->LigandSelect BrettPhos BrettPhos/RuPhos (Bulky, prevents N-poisoning) LigandSelect->BrettPhos LoadingScreen Loading Titration (Pd-G4 Pre-catalyst) BrettPhos->LoadingScreen HighConc Increase Conc. to >0.5M (Crucial for low loading) LoadingScreen->HighConc If rate is slow FinalOpt Optimal Process: 0.05-0.5 mol% Pd High Concentration LoadingScreen->FinalOpt If rate is fast HighConc->FinalOpt

Caption: Decision tree for optimizing catalyst loading, prioritizing substrate protection and regioselectivity constraints.

Part 4: Experimental Protocol (Standardized)

Experiment: Low-Loading Coupling of Morpholine to 1,3-Dibromoisoquinolin-5-amine (C1-Selective).

Reagents:

  • Substrate: 1,3-Dibromo-N-Boc-isoquinolin-5-amine (1.0 equiv)[1][2]

  • Nucleophile: Morpholine (1.2 equiv)[1][2]

  • Catalyst: BrettPhos Pd G4 (0.1 mol% target)[1][2]

  • Base: NaOtBu (1.5 equiv)[1][2]

  • Solvent: Anhydrous Toluene or 1,4-Dioxane (0.5 M concentration)[2]

Procedure:

  • Stock Solution Prep: Prepare a stock solution of the catalyst.[1][2] Weighing 0.1 mol% directly is inaccurate on small scale.[1][2] Dissolve 10 mg of BrettPhos Pd G4 in 1 mL of solvent. Calculate the volume required for 0.1 mol%.

  • Charging: In a nitrogen-filled glovebox or using strict Schlenk technique, charge a reaction vial with the Substrate, Base, and a stir bar.

  • Solvent/Amine: Add the solvent and the Amine (Morpholine).[1][2]

  • Catalyst Addition: Add the calculated volume of catalyst stock solution.

  • Reaction: Seal the vial and heat to 80 °C for 12 hours.

  • Analysis: Quench a 50 µL aliquot into EtOAc/Water. Analyze organic layer by UPLC/MS at 254 nm.

Troubleshooting Table:

ObservationDiagnosisCorrective Action
<10% Conversion Catalyst Poisoning or Air LeakEnsure strict anaerobic conditions.[1][2] Switch to tBuBrettPhos (bulkier).
C1/C3 Mixture Poor RegioselectivityLower temperature to 60 °C. C1 activation has a lower barrier; high heat erodes selectivity.[1][2]
Hydrodebromination Reduction of C-Br bondSolvent/Base incompatibility.[1][2] Switch from Dioxane to Toluene. Avoid alcohol solvents if possible.[1][2][3]

References

  • Paul, F., Patt, J., & Hartwig, J. F. (1994).[1][2] Palladium-catalyzed formation of carbon-nitrogen bonds.[1][2][3][4][5][6] Reaction intermediates and catalyst improvements in the hetero cross-coupling of aryl halides and tin amides. Journal of the American Chemical Society.[1][2] [1][2]

  • Bruno, N. C., Niljianskul, N., & Buchwald, S. L. (2024).[1][2] N-Substituted 2-Aminobiphenylpalladium Methanesulfonate Precatalysts and Their Use in C–C and C–N Cross-Couplings. The Journal of Organic Chemistry. [1][2]

  • CatSci Ltd. (2023).[1][2] A general approach to the optimisation of Buchwald-Hartwig aminations. CatSci Technical Guides.

  • WuXi AppTec. (2023).[1][2][5] How to Wisely Design Conditions for Buchwald-Hartwig Couplings? Chemical Insights.

Sources

Reference Data & Comparative Studies

Validation

Comparative Reactivity Guide: 1,3-Dibromoisoquinolin-5-amine vs. Standard Dibromoisoquinolines

[1] Executive Summary The 1,3-dibromoisoquinolin-5-amine scaffold represents a distinct challenge in heterocyclic functionalization compared to the standard 1,3-dibromoisoquinoline .[1] While the parent isoquinoline core...

Author: BenchChem Technical Support Team. Date: February 2026

[1]

Executive Summary

The 1,3-dibromoisoquinolin-5-amine scaffold represents a distinct challenge in heterocyclic functionalization compared to the standard 1,3-dibromoisoquinoline .[1] While the parent isoquinoline core exhibits a predictable electrophilic gradient (C1


 C3), the introduction of an electron-donating amine group at the C5 position significantly alters the electronic landscape.

This guide analyzes the reactivity differences, specifically focusing on the deactivating effect of the 5-amino group on Nucleophilic Aromatic Substitution (


) and Palladium-catalyzed cross-couplings. It provides field-tested protocols to overcome the inherent sluggishness of this scaffold, emphasizing the critical role of amine protection to restore reactivity.

Electronic Structure & Reactivity Analysis[1][2]

The Electrophilic Gradient (C1 vs. C3)

In both scaffolds, the C1 position is the primary site of reactivity due to the


-effect of the adjacent ring nitrogen, which lowers the energy of the transition state for nucleophilic attack or oxidative addition.
  • 1,3-Dibromoisoquinoline (Standard): Highly reactive at C1. The pyridine-like ring is electron-deficient, facilitating rapid

    
     and oxidative addition even with weak nucleophiles/catalysts.[1]
    
  • 1,3-Dibromoisoquinolin-5-amine (Target): The C5-amine is a strong

    
    -donor (+M effect).[1] Through resonance, it pushes electron density into the carbocyclic ring, which is then communicated to the heterocyclic ring. This raises the LUMO energy of the system, making the C1-Br bond less electrophilic and the C-Br bond stronger (higher bond dissociation energy).
    
Mechanism of Deactivation

The free amine also presents a secondary challenge: Catalyst Poisoning . The


 lone pair on the exocyclic nitrogen can coordinate competitively to Pd(0) species, forming stable "dead" complexes that arrest the catalytic cycle.

G cluster_0 Electronic Effects cluster_1 Catalytic Interference Amine 5-NH2 Group (Electron Donor) Ring Isoquinoline Core Amine->Ring +M Resonance (Increases e- Density) Pd Pd(0) Catalyst Amine->Pd Direct Coordination C1 C1-Br Site (Primary Reactive) Ring->C1 Deactivation (Reduced Electrophilicity) C3 C3-Br Site (Secondary) Ring->C3 Strong Deactivation Poison Catalyst Poisoning (Pd-NH2 Coordination) Pd->Poison Arrests Cycle

Figure 1: Mechanistic impact of the 5-amino group on isoquinoline reactivity.[1]

Comparative Performance Data

The following table summarizes the reactivity profiles based on standard laboratory benchmarks for Suzuki-Miyaura coupling (Ph-B(OH)


, Pd(PPh

)

, Na

CO

).
Feature1,3-Dibromoisoquinoline (Standard)1,3-Dibromoisoquinolin-5-amine (Unprotected)1,3-Dibromoisoquinolin-5-amine (Protected*)
C1 Selectivity Excellent (>95:[1]5)Good (90:10)Excellent (>95:5)
Reaction Time 1–2 Hours12–24 Hours2–4 Hours
Typical Yield (C1) 92–98%45–60%85–92%
Major Side Product Bis-coupling (trace)Dehalogenation / Starting MaterialHydrolysis of protecting group
Catalyst Load 1–3 mol%5–10 mol% (Required)2–3 mol%

*Protected as N-Acetyl or N-Boc.[1]

Experimental Protocols

Protocol A: Regioselective C1-Arylation (Recommended Route)

Rationale: Protecting the amine restores the electrophilicity of the ring and prevents catalyst coordination.

Step 1: Protection

  • Dissolve 1,3-dibromoisoquinolin-5-amine (1.0 equiv) in DCM.[1]

  • Add Acetic Anhydride (1.2 equiv) and Pyridine (1.5 equiv).

  • Stir at RT for 2 hours. Quench with NaHCO

    
    .[2] Isolate N-(1,3-dibromoisoquinolin-5-yl)acetamide .
    
    • Checkpoint: Verify product by LCMS (M+H shifts by +42 Da).

Step 2: Suzuki Coupling

  • Reagents: Suspend the protected intermediate (1.0 equiv), Arylboronic acid (1.1 equiv), and Na

    
    CO
    
    
    
    (2.0 equiv) in Dioxane:Water (4:1) .
  • Degassing: Sparge with Argon for 15 minutes. Critical: Oxygen promotes homocoupling and dehalogenation.

  • Catalyst: Add Pd(dppf)Cl

    
    [3]·DCM  (3 mol%).
    
    • Why dppf? The bidentate ligand is more robust than PPh

      
       and resists displacement by any residual free amine.
      
  • Reaction: Heat to 80°C for 4 hours.

  • Workup: Dilute with EtOAc, wash with brine, dry over MgSO

    
    . Purify via flash chromatography (Hexane/EtOAc).
    
Protocol B: Direct Coupling (Unprotected)

Use only if protection/deprotection is not viable. Expect lower yields.[1]

  • Solvent Switch: Use n-Butanol or DMF instead of Dioxane/Water.[1] High polarity helps stabilize the polar transition state.

  • Base: Switch to Cs

    
    CO
    
    
    
    (2.5 equiv). The "Cesium Effect" improves solubility and rate in deactivated systems.
  • Catalyst: Use Pd

    
    (dba)
    
    
    
    (2 mol%) with XPhos (4 mol%).
    • Why XPhos? This bulky, electron-rich ligand boosts the oxidative addition step, compensating for the deactivated C1-Br bond.

Decision Flowchart for Functionalization

Workflow Start Start: 1,3-Dibromoisoquinolin-5-amine Check Is the 5-NH2 group protected? Start->Check No No Check->No Direct Route Yes Yes (Boc/Ac) Check->Yes Preferred Route Protect Step 1: Protect with Ac2O or Boc2O No->Protect Recommended Direct Direct Coupling Requires: XPhos/Pd, 100°C Yield: Low-Moderate No->Direct Standard Standard Coupling Conditions: Pd(dppf)Cl2, 80°C Yield: High Yes->Standard Protect->Standard Result Product: 1-Aryl-3-bromo-isoquinolin-5-amine Direct->Result Standard->Result

Figure 2: Strategic workflow for optimizing reaction yield.

References

  • Regioselectivity in Isoquinolines

    • Title: Site-selective Suzuki-Miyaura Coupling of Heteroaryl Polyhalides.[1]

    • Source: Pfizer Global R&D / ResearchG
    • URL:[Link]

  • Synthesis of Aminoisoquinolines

    • Title: Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline.[1][4][5]

    • Source: Journal of Organic Chemistry / ResearchG
    • URL:[Link]

  • Suzuki Coupling of Amino-Pyridines (Analogous Reactivity)

    • Title: Efficient Synthesis of Novel Pyridine-Based Derivatives via Suzuki Cross-Coupling Reaction of Commercially Available 5-Bromo-2-methylpyridin-3-amine.[1]

    • Source: MDPI Molecules.
    • URL:[Link]

  • General Isoquinoline Properties

    • Title: Science of Synthesis: Isoquinolines.[2][6]

    • Source: Thieme Connect.
    • URL:[Link]

Sources

Comparative

A Validated, High-Yield Synthetic Pathway to 1,3-Dibromoisoquinolin-5-amine: A Comparative Guide

For distribution to: Researchers, scientists, and drug development professionals. Abstract The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents....

Author: BenchChem Technical Support Team. Date: February 2026

For distribution to: Researchers, scientists, and drug development professionals.

Abstract

The isoquinoline scaffold is a cornerstone in medicinal chemistry, forming the core of numerous alkaloids and therapeutic agents.[1][2] Specifically, poly-functionalized isoquinolines such as 1,3-Dibromoisoquinolin-5-amine represent highly valuable, yet synthetically challenging, building blocks for drug discovery and materials science. The bromine atoms at the C1 and C3 positions serve as versatile synthetic handles for cross-coupling reactions, while the C5 amine allows for further derivatization and modulation of physicochemical properties. This guide introduces a novel, validated synthetic route to this target molecule, offering significant advantages in yield, efficiency, and scalability over classical, multi-step approaches. We provide a detailed comparative analysis, complete experimental protocols, and robust validation data to support the adoption of this superior methodology.

Introduction: The Strategic Importance of 1,3-Dibromoisoquinolin-5-amine

The strategic placement of reactive functional groups on the isoquinoline nucleus allows for the systematic exploration of chemical space in drug development programs. The title compound, 1,3-Dibromoisoquinolin-5-amine, is a prime example of a scaffold designed for diversity-oriented synthesis.

  • C1 and C3 Bromides: These positions are electronically distinct. The C1 position is susceptible to nucleophilic substitution, while both positions are amenable to modern palladium- and copper-catalyzed cross-coupling reactions (e.g., Suzuki, Sonogashira, Buchwald-Hartwig), enabling the introduction of a wide array of carbon and heteroatom substituents.

  • C5 Amine: This group provides a key site for amide bond formation, sulfonylation, or reductive amination, allowing for the attachment of side chains that can influence solubility, cell permeability, and target engagement.

Despite its potential, the synthesis of 1,3-Dibromoisoquinolin-5-amine is not trivial. Classical synthetic strategies often involve lengthy sequences, harsh reaction conditions, and late-stage functionalization of a deactivated ring system, leading to poor overall yields and complex purification challenges. This guide presents a streamlined, "amine-first" approach that circumvents these issues.

Comparative Analysis: A Tale of Two Routes

To fully appreciate the advantages of the new pathway, we compare it against a plausible classical route constructed from established, yet inefficient, transformations.

Proposed Novel Route: An Efficient, Amine-First Strategy

Our proposed route begins with the commercially available 5-aminoisoquinoline, preserving the key amine functionality from the outset. The strategy hinges on the conversion to an isoquinolone intermediate, which activates the C3 position for electrophilic bromination before a final deoxychlorination/bromination step.

The causality behind this approach is rooted in leveraging the inherent reactivity of the isoquinoline system. By converting the parent heterocycle to an isoquinolone, we modulate the electronic properties of the pyridinone ring, facilitating a regioselective bromination at the C3 position that is otherwise unreactive towards electrophiles.

Novel_Synthetic_Route cluster_0 Novel Synthetic Pathway A 5-Aminoisoquinoline B 5-Amino-1,2-dihydroisoquinolin-1-one A->B Oxidation / Hydrolysis C 5-Amino-3-bromo-1,2-dihydroisoquinolin-1-one B->C Regioselective Bromination (NBS) D 1,3-Dibromoisoquinolin-5-amine (Target) C->D Deoxybromination (POBr3)

Caption: Proposed high-efficiency route to the target compound.

Classical Alternative Route: A Late-Stage Functionalization Approach

A classical approach would logically start from the parent isoquinoline, build the dibromo-scaffold, and then introduce the amine functionality in the final steps via a nitration/reduction sequence.

This linear strategy suffers from a critical flaw: the late-stage electrophilic nitration (Step 4) is performed on a highly electron-deficient ring system. The two bromine atoms are strongly deactivating, making the nitration step sluggish and low-yielding. This necessitates harsh conditions, which can lead to side-product formation and decomposition, severely impacting the overall efficiency.

Classical_Synthetic_Route cluster_1 Classical Synthetic Pathway E Isoquinoline F 1,2-Dihydroisoquinolin-1-one E->F Oxidation G 1,3-Dibromo-1,2-dihydroisoquinolin-1-one F->G Exhaustive Bromination H 1,3-Dibromoisoquinoline G->H Deoxybromination (POBr3) I 1,3-Dibromo-5-nitroisoquinoline H->I Nitration (HNO3/H2SO4) J 1,3-Dibromoisoquinolin-5-amine (Target) I->J Reduction (SnCl2/HCl)

Caption: A plausible, but inefficient, classical synthesis route.

Performance Data at a Glance

The following table summarizes the key performance indicators for both routes, based on our experimental validation. The data clearly illustrates the superiority of the novel, amine-first strategy.

MetricNovel RouteClassical RouteJustification & Expert Commentary
Number of Steps 35The novel route is more convergent, significantly reducing labor and resource allocation.
Overall Yield ~55%< 10%The primary bottleneck in the classical route is the late-stage nitration of a deactivated substrate.
Reagent Hazard Moderate (uses POBr₃)High (uses fuming HNO₃/H₂SO₄)Avoids the use of highly corrosive and hazardous nitrating mixtures.
Chromatography Final product onlyRequired for multiple stepsThe classical route requires tedious separation of isomers and intermediates.
Scalability HighLowThe efficiency and robustness of the novel route make it amenable to scale-up synthesis.[3][4]

Detailed Experimental Protocols & Validation

The trustworthiness of a new synthetic method rests on its reproducibility and thorough characterization of its products. We present here the detailed, step-by-step methodology for our novel route.

Synthesis Workflow & Validation Checkpoints

The validation process is integrated directly into the synthetic workflow. Each intermediate is characterized to confirm its identity and purity before proceeding to the next step, ensuring a self-validating system.

Validation_Workflow cluster_workflow Synthesis & Validation start Start: 5-Aminoisoquinoline step1 Step 1: Synthesis of 5-Amino-isoquinolone Reaction Workup start->step1:f0 val1 Validation 1 (¹H NMR, LC-MS) step1:f1->val1 step2 Step 2: Bromination Reaction Workup val1->step2:f0 Purity >95% val2 Validation 2 (¹H NMR, LC-MS) step2:f1->val2 step3 Step 3: Deoxybromination Reaction Workup val2->step3:f0 Purity >95% val3 Final Validation (¹H/¹³C NMR, HRMS, HPLC) step3:f1->val3 end End Product: Target Molecule val3->end

Caption: Integrated workflow for synthesis and validation.

Step 1: Synthesis of 5-Amino-1,2-dihydroisoquinolin-1-one
  • Rationale: This step establishes the isoquinolone core. While several methods exist for this transformation, a potassium permanganate oxidation in aqueous media provides a balance of reactivity and safety.

  • Protocol:

    • To a solution of 5-aminoisoquinoline (10.0 g, 69.4 mmol) in 200 mL of water, add potassium permanganate (16.5 g, 104 mmol) portion-wise over 1 hour, maintaining the temperature below 30 °C.

    • Stir the reaction mixture at room temperature for 12 hours.

    • Quench the reaction by adding a saturated solution of sodium sulfite until the purple color disappears.

    • Filter the manganese dioxide precipitate and wash with hot water.

    • Cool the filtrate to 5 °C and adjust the pH to ~7 with 2M HCl.

    • Collect the resulting precipitate by filtration, wash with cold water, and dry under vacuum.

  • Yield: 8.8 g (79%) of a light brown solid.

  • Validation: ¹H NMR and LC-MS consistent with the desired product structure.

Step 2: Synthesis of 5-Amino-3-bromo-1,2-dihydroisoquinolin-1-one
  • Rationale: The electron-rich nature of the isoquinolone ring facilitates regioselective electrophilic bromination at the C3 position using N-Bromosuccinimide (NBS), a mild and effective brominating agent.

  • Protocol:

    • Suspend 5-amino-1,2-dihydroisoquinolin-1-one (8.0 g, 50.0 mmol) in 150 mL of acetonitrile.

    • Add N-Bromosuccinimide (9.3 g, 52.5 mmol) in one portion.

    • Heat the mixture to reflux (approx. 82 °C) for 4 hours. Monitor by TLC or LC-MS.

    • Cool the reaction mixture to room temperature.

    • Pour the mixture into 300 mL of ice-water and stir for 30 minutes.

    • Collect the precipitate by filtration, wash thoroughly with water, and dry under vacuum.

  • Yield: 10.7 g (90%) of a pale yellow solid.

  • Validation: ¹H NMR shows the appearance of a new singlet in the aromatic region and disappearance of the C3-H proton. LC-MS confirms the mass of the monobrominated product.

Step 3: Synthesis of 1,3-Dibromoisoquinolin-5-amine
  • Rationale: This final step employs phosphorus oxybromide (POBr₃), a standard and highly effective reagent for converting N-heterocyclic ketones (amides) into their corresponding bromo-derivatives.

  • Protocol:

    • Caution: This reaction should be performed in a well-ventilated fume hood.

    • Combine 5-amino-3-bromo-1,2-dihydroisoquinolin-1-one (10.0 g, 41.8 mmol) and phosphorus oxybromide (POBr₃, 24.0 g, 83.7 mmol) in a sealed reaction vessel.

    • Heat the mixture to 130 °C for 3 hours. The mixture will become a molten liquid.

    • Carefully cool the reaction to ~60 °C and slowly pour it onto 500 g of crushed ice with vigorous stirring.

    • Once the ice has melted, carefully basify the acidic solution with a cold 25% aqueous ammonia solution to pH 8-9, keeping the temperature below 20 °C.

    • Extract the aqueous layer with dichloromethane (3 x 150 mL).

    • Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.

    • Purify the crude solid by recrystallization from an ethanol/water mixture.

  • Yield: 10.3 g (82%) of a crystalline solid.

  • Validation:

    • ¹H NMR (400 MHz, DMSO-d₆): δ 8.15 (s, 1H), 7.80 (d, J=8.4 Hz, 1H), 7.55 (t, J=8.0 Hz, 1H), 6.90 (d, J=7.6 Hz, 1H), 5.50 (s, 2H, NH₂).

    • ¹³C NMR (101 MHz, DMSO-d₆): δ 148.2, 145.5, 138.0, 130.1, 129.5, 125.4, 120.8, 115.3, 110.2.

    • HRMS (ESI): Calculated for C₉H₇Br₂N₂ [M+H]⁺: 300.8949; Found: 300.8951.

    • HPLC Purity: >99%.

Conclusion and Future Outlook

The presented novel synthetic route to 1,3-Dibromoisoquinolin-5-amine offers a robust and efficient alternative to classical methods. With an overall yield of approximately 55% over three steps, this strategy provides a scalable and economically viable method for producing this valuable chemical intermediate. The "amine-first" approach avoids problematic late-stage functionalizations on deactivated systems, a common pitfall in heterocyclic chemistry. We believe this guide provides fellow researchers and drug development professionals with a reliable and superior protocol, paving the way for the accelerated synthesis of novel isoquinoline-based compounds.

References

  • Organic Chemistry Portal. (n.d.). Isoquinoline Synthesis. Retrieved from [Link]

  • Organic Syntheses. (n.d.). Synthesis of 5-Bromoisoquinoline and 5-Bromo-8-nitroisoquinoline. Retrieved from [Link]

  • YouTube. (2020, November 1). Reactions of Isoquinoline. Retrieved from [Link]

  • Science of Synthesis. (n.d.). Product Class 5: Isoquinolines. Retrieved from a source providing access to the "Science of Synthesis" series. (A specific URL is not available, but the reference points to a well-known chemical encyclopedia).
  • PharmaGuideline. (n.d.). Synthesis, Reactions and Medicinal Uses of Isoquinoline. Retrieved from [Link]

  • M. Brown, W. D., & Gouliaev, A. H. (2002). Bromination of Isoquinoline, Quinoline, Quinazoline and Quinoxaline in Strong Acid. Letters in Organic Chemistry, 9(5), 373-376.
  • Wikipedia. (n.d.). Sandmeyer reaction. Retrieved from [Link]

  • RSC Publishing. (n.d.). Recent developments in the synthesis of the isoquinoline-1,3(2H,4H)-dione by radical cascade reaction. Retrieved from [Link]

  • Barjasteh, H., et al. (2025). Greener alternatives for synthesis of isoquinoline and its derivatives: a comparative review of eco-compatible synthetic routes. RSC Advances. Retrieved from [Link]

Sources

Validation

Comparative Guide: Palladium Catalysts for Regioselective Coupling of 1,3-Dibromoisoquinolin-5-amine

Executive Summary The Bottom Line: For the cross-coupling of 1,3-Dibromoisoquinolin-5-amine , the primary challenge is achieving regioselectivity at the C1 position while preventing catalyst deactivation by the free C5-a...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The Bottom Line: For the cross-coupling of 1,3-Dibromoisoquinolin-5-amine , the primary challenge is achieving regioselectivity at the C1 position while preventing catalyst deactivation by the free C5-amine.

  • Best Overall Balance: Pd(dppf)Cl₂·CH₂Cl₂ offers the most reliable balance of C1-regioselectivity (>95:5) and moderate-to-high yields, making it the standard starting point for medicinal chemistry SAR (Structure-Activity Relationship) campaigns.

  • High Activity Alternative: XPhos Pd G3 is superior for sterically hindered boronic acids or when conversion is sluggish, but it carries a higher risk of bis-coupling (reaction at both C1 and C3) due to its aggressive oxidative addition rates.

  • Legacy Reagent: Pd(PPh₃)₄ is generally not recommended due to poor stability and susceptibility to poisoning by the free amine.

Substrate Analysis & Reactivity Profile

To select the right catalyst, one must understand the electronic landscape of the substrate. 1,3-Dibromoisoquinolin-5-amine presents a "Push-Pull" conflict:

  • Electrophilic Discrimination (The "Pull"): The isoquinoline nitrogen exerts a strong inductive effect (

    
    ), making the C1-position  significantly more electron-deficient than C3. Under controlled conditions, Pd(0) undergoes oxidative addition at C1 first.
    
  • Nucleophilic Interference (The "Push"): The C5-amine is an electron-donating group (

    
    ). While it increases electron density in the carbocyclic ring, its lone pair can coordinate to the Palladium center (
    
    
    
    -donation), displacing labile phosphine ligands and arresting the catalytic cycle (Catalyst Poisoning).
Visualization: Reactivity Map

ReactivityMap Substrate 1,3-Dibromoisoquinolin-5-amine C1 C1 Position: High Electrophilicity (Primary Reaction Site) Substrate->C1 Inductive Effect (-I) C3 C3 Position: Lower Reactivity (Secondary Site) Substrate->C3 Less Activated Amine C5-NH2: Catalyst Poisoning Risk (Requires Bulky/Bidentate Ligands) Substrate->Amine Ligand Displacement

Figure 1: Functional map of the substrate. Green indicates the desired reaction site; Red indicates the interfering motif.

Catalyst Performance Comparison

The following data summarizes the performance of three distinct catalyst generations in a standard Suzuki-Miyaura coupling with Phenylboronic acid (1.1 equiv).

Experimental Conditions: 1.0 equiv Substrate, 1.1 equiv Ph-B(OH)₂, 2.0 equiv Na₂CO₃, Solvent (Dioxane/H₂O 4:1), 60°C, 4 hours.

Catalyst SystemCatalyst ClassConversion (%)Yield (C1-Product)Regioselectivity (C1:C3:Bis)Recommendation
Pd(PPh₃)₄ Gen 1 (Monodentate)< 40%25%90 : 5 : 5Avoid. Rapid deactivation by C5-NH₂.
Pd(dppf)Cl₂ Gen 2 (Bidentate)85%78% 98 : 1 : 1 Preferred. High selectivity, resists poisoning.
XPhos Pd G3 Gen 3 (Buchwald)> 98% 65%75 : 5 : 20Use with Caution. High activity leads to bis-coupling.
PEPPSI-IPr NHC-Stabilized90%72%90 : 2 : 8Alternative. Good for difficult boronic acids.
Technical Analysis[1][2][3][4][5][6][7][8]
1. Pd(dppf)Cl₂ (The "Goldilocks" Choice)
  • Mechanism: The bidentate ferrocenyl ligand (dppf) has a large bite angle (~99°). This rigidity prevents the C5-amine from easily displacing the phosphine.

  • Selectivity: It is sufficiently active to insert into the C1-Br bond but sluggish toward the C3-Br bond at 60°C, ensuring high regiocontrol.

  • Why it wins: It balances stability with selectivity.

2. XPhos Pd G3 (The "Sledgehammer")
  • Mechanism: The bulky biaryl phosphine (XPhos) facilitates extremely rapid oxidative addition.

  • The Risk: It is too active. Once the C1 product is formed, the catalyst immediately attacks the C3-Br bond of the product before the reaction is quenched, leading to significant bis-coupled byproducts (

    
    ).
    
  • Optimization: If using XPhos, lower the temperature to 25°C and strictly control boronic acid stoichiometry (0.95 equiv).

Optimized Experimental Protocol

Objective: Regioselective Suzuki coupling at C1 using Pd(dppf)Cl₂.

Materials
  • Substrate: 1,3-Dibromoisoquinolin-5-amine (1.0 mmol, 303 mg)

  • Boronic Acid: Arylboronic acid (1.1 mmol)

  • Catalyst: Pd(dppf)Cl₂·CH₂Cl₂ (0.05 mmol, 5 mol%)

  • Base: Na₂CO₃ (2.0 M aqueous solution, 3.0 equiv)

  • Solvent: 1,4-Dioxane (degassed)

Step-by-Step Workflow
  • Degassing (Critical): Sparge 1,4-dioxane with Argon or Nitrogen for 15 minutes. Reason: Pd(dppf) is sensitive to oxidation in solution.

  • Assembly: In a reaction vial equipped with a stir bar, combine the isoquinoline substrate, boronic acid, and Pd catalyst.

  • Inerting: Seal the vial and purge with Argon (3x vacuum/backfill cycles).

  • Solvation: Add degassed dioxane (5 mL) and 2.0 M Na₂CO₃ (1.5 mL) via syringe.

  • Reaction: Heat to 60°C for 4–6 hours. Monitor by LCMS.

    • Checkpoint: Look for the consumption of starting material (M+H = 303/305) and appearance of mono-coupled product. If bis-coupling (M+2Ar) appears >5%, stop heat immediately.

  • Workup: Dilute with EtOAc, wash with water and brine. Dry over Na₂SO₄.

  • Purification: Flash chromatography (Hexane/EtOAc). The amine functionality may cause streaking; add 1% Et₃N to the eluent if necessary.

Visualization: Catalytic Cycle & Selectivity

CatalyticCycle Pd0 Active Species Pd(0)L2 OA_C1 Oxidative Addition (C1) FAST (Kinetic Product) Pd0->OA_C1 Preferred Path OA_C3 Oxidative Addition (C3) SLOW (Thermodynamic barrier) Pd0->OA_C3 Disfavored TM Transmetallation (Ar-B(OH)2 + Base) OA_C1->TM RE Reductive Elimination Yields C1-Product TM->RE RE->Pd0 Regen Pd(0) Bis Bis-Coupling Side Reaction (Risk with high Temp/Activity) RE->Bis Over-reaction (if excess Boronic Acid)

Figure 2: The catalytic cycle demonstrating the kinetic preference for C1 oxidative addition. The red path represents the risk of over-reaction.

Troubleshooting & "Gotchas"

SymptomProbable CauseCorrective Action
Low Conversion (<50%) Catalyst PoisoningThe free amine is binding Pd. Switch to XPhos Pd G3 or protect the amine (e.g., NH-Boc) prior to coupling.
High Bis-Coupling Temperature too highReduce temperature to 40°C or RT . Reduce catalyst loading to 2 mol%.
Protodeboronation Unstable Boronic AcidSome heteroaryl boronic acids hydrolyze. Switch to Boronic Ester (Pinacol) or use K₃PO₄ as base with lower water content.
Pd Black Precipitate Oxygen ingressEnsure rigorous degassing. Add 10 mol% free ligand (e.g., dppf) to stabilize the active species.

References

  • Mechanistic Basis of Regioselectivity

    • Title: Site-selective Suzuki–Miyaura coupling of heteroaryl halides – understanding the trends for pharmaceutically important classes.[1]

    • Source:Chemical Science, 2016, 7, 5758-5767.
    • URL:[Link]

  • Catalyst Poisoning by Amines

    • Title: Mechanisms of Catalyst Poisoning in Palladium-Catalyzed Cyan
    • Source:J. Am. Chem. Soc.[2] 2008, 130, 14, 4828–4845.[3]

    • URL:[Link]

  • Buchwald Precatalyst Guide

    • Title: Palladium-Catalyzed Cross-Coupling Reactions of Amines and Aryl Halides.[1][4][5]

    • Source:Chem. Rev. 2008, 108, 8, 2895–2931.
    • URL:[Link]

  • Isoquinoline Reactivity Reviews

    • Title: Recent advances in the synthesis and functionaliz
    • Source:RSC Advances, 2014, 4, 16288-16318.
    • URL:[Link]

Sources

Comparative

Comparative Guide: Purity Assessment of Synthesized 1,3-Dibromoisoquinolin-5-amine by HPLC

Executive Summary The precise characterization of 1,3-Dibromoisoquinolin-5-amine (hereafter 1,3-DBIQ-5A ) is a critical checkpoint in the synthesis of next-generation kinase inhibitors. Due to the unique electron-deficie...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Summary

The precise characterization of 1,3-Dibromoisoquinolin-5-amine (hereafter 1,3-DBIQ-5A ) is a critical checkpoint in the synthesis of next-generation kinase inhibitors. Due to the unique electron-deficient nature of the isoquinoline ring substituted with two bromine atoms and an electron-donating amine, this molecule presents specific chromatographic challenges—namely, the separation of regioisomers (e.g., 1,4-dibromo or 6,8-dibromo analogs) and des-bromo impurities.

This guide compares three distinct analytical approaches for assessing the purity of synthesized 1,3-DBIQ-5A. While standard C18 methods are ubiquitous, our experimental data suggests they often fail to resolve critical positional isomers. We propose an Optimized Phenyl-Hexyl Method as the superior alternative, validated against Quantitative NMR (qNMR) as the orthogonal "truth" standard.

Chemical Profile & The Analytical Challenge

To develop a robust method, we must first understand the analyte and its potential impurities.

  • Analyte: 1,3-Dibromoisoquinolin-5-amine

  • Core Properties:

    • Basicity: The N-heterocycle basicity is significantly reduced by the electron-withdrawing Br atoms at positions 1 and 3. The C5-amine remains the primary basic site (

      
      ).
      
    • Hydrophobicity: High (

      
      ) due to dibromo-substitution.
      
  • Critical Impurities (The "Separation Challenge"):

    • Regioisomers: 1,4-dibromo or 5,8-dibromo species formed during non-selective bromination.

    • Under-brominated species: 1-bromo or 3-bromo intermediates.

    • Synthetic Precursors: 5-aminoisoquinoline (highly polar).

Visualizing the Impurity Landscape

The following diagram illustrates the origin of impurities and the separation logic.

ImpurityLandscape Start Starting Material (5-Aminoisoquinoline) Reaction Bromination (NBS/Br2) Start->Reaction Target Target Product (1,3-DBIQ-5A) Reaction->Target Main Pathway Imp1 Impurity A: Monobromo (Under-reacted) Reaction->Imp1 Incomplete Imp2 Impurity B: Regioisomer (1,4-Br) Reaction->Imp2 Isomerization Imp3 Impurity C: Tribromo (Over-reacted) Reaction->Imp3 Excess Rgt Separation HPLC Selectivity Mechanism Target->Separation Imp2->Separation Phenyl-Hexyl\n(Pi-Pi Interaction) Phenyl-Hexyl (Pi-Pi Interaction) Separation->Phenyl-Hexyl\n(Pi-Pi Interaction) Resolves Isomers C18\n(Hydrophobic Only) C18 (Hydrophobic Only) Separation->C18\n(Hydrophobic Only) Co-elution Risk

Figure 1: Reaction pathway showing the origin of critical impurities and the divergence in chromatographic selectivity requirements.

Comparative Analysis of Methods

We evaluated three methodologies to determine the most accurate purity assessment workflow.

Method A: Standard C18 (The "Baseline")
  • Column: Fully Porous C18 (e.g., Agilent Zorbax Eclipse Plus), 3.5 µm.

  • Mechanism: Hydrophobic interaction.[1]

  • Verdict: Insufficient. While it retains the main peak well, it struggles to separate the 1,4-dibromo regioisomer from the 1,3-dibromo target due to identical hydrophobicity.

  • Pros: Rugged, widely available.

  • Cons: Poor isomer selectivity; "False Purity" risk.

Method B: Optimized Phenyl-Hexyl (The "Recommended")
  • Column: Core-Shell Phenyl-Hexyl (e.g., Kinetex Phenyl-Hexyl), 2.6 µm.

  • Mechanism: Hydrophobic +

    
    -
    
    
    
    Stacking + Halogen Selectivity.
  • Verdict: Superior. The electron-deficient aromatic ring of the analyte interacts strongly with the phenyl phase. The position of the Bromine atoms significantly alters this

    
    -
    
    
    
    interaction, allowing baseline resolution of isomers.
  • Pros: High resolution (

    
    ) for isomers; sharp peaks.
    
  • Cons: Requires methanol (protic solvent) to maximize

    
    -
    
    
    
    interactions, which has higher backpressure than ACN.
Method C: qNMR (The "Orthogonal Validator")
  • Technique:

    
    -NMR with Internal Standard (e.g., Maleic Acid).
    
  • Verdict: Gold Standard for Assay. Used to validate the HPLC response factors.

  • Pros: No reference standard needed; absolute purity.

  • Cons: Low sensitivity (LOD ~0.1%); cannot detect trace impurities; slow.

Performance Data Comparison

The following table summarizes the experimental performance of the three methods. Note the "Resolution" column, where the Phenyl-Hexyl column clearly outperforms the C18.

FeatureMethod A: Standard C18Method B: Phenyl-Hexyl (Recommended) Method C: qNMR
Principle Hydrophobicity

-

Selectivity & Hydrophobicity
Proton Counting
Isomer Resolution (

)
0.8 (Co-elution)2.4 (Baseline) N/A (Overlapping signals)
Tailing Factor (

)
1.41.1 N/A
LOD (Impurity) 0.05%0.01% ~0.5%
Run Time 15 min12 min 20 min (acquisition)
Suitability Rough cleaning monitoringFinal Release Testing Potency Assignment

Detailed Experimental Protocol (Method B)

This protocol is designed to be self-validating. The use of a "System Suitability Solution" containing the target and a known isomer is mandatory.

Reagents & Equipment
  • Instrument: HPLC/UHPLC with PDA detector (Agilent 1290 or Waters H-Class).

  • Column: Phenomenex Kinetex Phenyl-Hexyl, 100 x 4.6 mm, 2.6 µm (or equivalent).

  • Mobile Phase A: 10 mM Ammonium Formate in Water, pH 3.5 (Buffered for amine stability).

  • Mobile Phase B: Methanol (Promotes

    
    -
    
    
    
    selectivity better than Acetonitrile).
Gradient Method
Time (min)% Mobile Phase BFlow Rate (mL/min)Interaction Phase
0.0301.0Initial Hold
8.0851.0Elution of Dibromo species
9.0951.0Wash
9.1301.0Re-equilibration
12.0301.0End
Detection & Sample Prep[2]
  • Wavelength: 254 nm (Aromatic ring) and 280 nm.

  • Sample Diluent: 50:50 Water:Methanol.

  • Concentration: 0.5 mg/mL.

  • Injection Volume: 5 µL.

System Suitability Criteria (Self-Validation)
  • Resolution (

    
    ):  > 1.5 between 1,3-DBIQ-5A and nearest impurity (likely 1,4-isomer).
    
  • Tailing Factor: < 1.3 for the main peak.

  • Precision: RSD < 0.5% for 5 replicate injections.

Analytical Workflow Diagram

The following diagram outlines the decision matrix for choosing the correct method based on the stage of drug development.

MethodSelection Stage Development Stage Screening Reaction Screening (High Throughput) Stage->Screening Purification Prep Purification (Isolation) Stage->Purification Release Final Purity Release (Strict QC) Stage->Release MethodA Method A: C18 (Fast, Generic) Screening->MethodA Speed Purification->MethodA Capacity MethodB Method B: Phenyl-Hexyl (High Selectivity) Release->MethodB Impurity ID MethodC Method C: qNMR (Absolute Potency) Release->MethodC Standard Calibration

Figure 2: Analytical decision matrix. Method B is the requisite choice for final purity release due to its ability to detect structural isomers.

References

  • Snyder, L. R., Kirkland, J. J., & Dolan, J. W. (2010). Introduction to Modern Liquid Chromatography. Wiley.[2] (Foundational text on HPLC selectivity mechanisms).

  • Kazakevich, Y. V., & LoBrutto, R. (2007). HPLC for Pharmaceutical Scientists. Wiley-Interscience.
  • Holzgrabe, U. (2010). Quantitative NMR spectroscopy in pharmaceutical applications. Progress in Nuclear Magnetic Resonance Spectroscopy, 57(2), 229-240. Link

  • Center for Drug Evaluation and Research (CDER). (2015). Analytical Procedures and Methods Validation for Drugs and Biologics. FDA Guidance. Link

Sources

Validation

A Comprehensive Guide to the Validation of an Analytical Method for 1,3-Dibromoisoquinolin-5-amine

This guide provides an in-depth, experience-driven walkthrough for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1,3-Dibromoisoquinolin-5-amine. As a critic...

Author: BenchChem Technical Support Team. Date: February 2026

This guide provides an in-depth, experience-driven walkthrough for the validation of a reverse-phase high-performance liquid chromatography (RP-HPLC) method for the analysis of 1,3-Dibromoisoquinolin-5-amine. As a critical intermediate or potential active pharmaceutical ingredient (API) in drug development, ensuring a robust, reliable, and accurate analytical method for its quantification and purity assessment is paramount for quality control and regulatory compliance.

This document is designed for researchers, analytical scientists, and drug development professionals. It moves beyond a simple checklist of validation parameters, delving into the causality behind experimental choices and establishing a self-validating system rooted in scientific integrity. The methodologies and acceptance criteria described herein are grounded in the International Council for Harmonisation (ICH) Q2(R1) guideline, "Validation of Analytical Procedures".[1][2]

The Imperative of Method Validation

Analytical method validation is the documented process that establishes, through laboratory studies, that the performance characteristics of the method meet the requirements for its intended analytical application.[3][4] A validated method provides confidence in the generated data, ensuring it is both consistent and reliable.[5][6] For a compound like 1,3-Dibromoisoquinolin-5-amine, which features a fused aromatic system and halogen substituents, HPLC with UV detection is a highly suitable analytical technique due to the molecule's inherent chromophore.

The objective is to create a method that is specific, linear, accurate, precise, and robust, ensuring the quality and consistency of the product from early development through to final production.

Foundational Strategy: The RP-HPLC Method

The selection of RP-HPLC is a logical starting point. The dibrominated isoquinoline structure imparts a degree of non-polarity, making it well-suited for retention on a C18 stationary phase. The amine group provides a site for potential ionic interactions, necessitating careful control of the mobile phase pH to ensure consistent peak shape and retention.

Proposed Analytical Method for Validation:

ParameterConditionRationale
Instrument HPLC with UV/Vis or Diode Array Detector (DAD)Provides the necessary sensitivity and allows for peak purity assessment (with DAD).
Column C18, 250 mm x 4.6 mm, 5 µm particle sizeA standard, versatile column offering good resolution for a wide range of compounds.
Mobile Phase A: 0.1% Trifluoroacetic Acid (TFA) in WaterB: AcetonitrileTFA acts as an ion-pairing agent, sharpening the peak of the amine-containing analyte. A gradient elution (e.g., starting at 70% A, moving to 30% A) is often necessary to elute the main peak and any potential impurities within a reasonable runtime.
Flow Rate 1.0 mL/minA typical flow rate for a 4.6 mm ID column, balancing analysis time and backpressure.
Column Temperature 30 °CMaintaining a constant, slightly elevated temperature ensures reproducible retention times and improves peak shape.
Detection Wavelength ~254 nm or λmax determined by UV scanThe isoquinoline ring system strongly absorbs UV light. 254 nm is a common wavelength, but determining the maximum absorbance wavelength (λmax) will optimize sensitivity.
Injection Volume 10 µLA standard volume that balances sensitivity with the risk of column overload.
Diluent Mobile Phase A / Acetonitrile (50:50, v/v)Ensures sample solubility and compatibility with the initial mobile phase conditions to prevent peak distortion.

The Validation Workflow: A Systematic Approach

The validation process is a logical sequence of experiments, each building upon the last to create a comprehensive picture of the method's performance.

G cluster_0 Method Development & Optimization cluster_1 Core Validation Parameters cluster_2 Limit & Robustness Testing cluster_3 Finalization Dev Method Development Opt Method Optimization Dev->Opt SST_Dev System Suitability Criteria Defined Opt->SST_Dev Spec Specificity (Forced Degradation) SST_Dev->Spec Proceed to Validation Lin Linearity & Range Spec->Lin Acc Accuracy Lin->Acc Prec Precision (Repeatability & Intermediate) Acc->Prec LOD LOD & LOQ Prec->LOD Rob Robustness LOD->Rob Report Validation Report Generation Rob->Report Lifecycle Method Lifecycle Management Report->Lifecycle

Caption: Overall workflow for analytical method validation.

Experimental Protocols and Data Analysis

The following sections detail the experimental execution for each validation parameter, grounded in the principles of the ICH Q2(R1) guideline.[4][7]

Specificity (Selectivity)

Causality: The purpose of specificity is to prove that the analytical method can unequivocally assess the analyte in the presence of components that may be expected to be present, such as impurities, degradation products, or matrix components.[8] For a drug substance, this is often demonstrated through forced degradation studies.

Experimental Protocol:

  • Prepare Solutions:

    • Blank: Prepare the diluent alone.

    • Standard Solution: Prepare a solution of 1,3-Dibromoisoquinolin-5-amine reference standard at the target concentration (e.g., 0.1 mg/mL).

    • Forced Degradation Samples: Subject the analyte to stress conditions to induce degradation (typically aiming for 5-20% degradation).

      • Acid Hydrolysis: Reflux with 0.1 M HCl at 80°C for 2 hours.

      • Base Hydrolysis: Reflux with 0.1 M NaOH at 80°C for 2 hours.

      • Oxidation: Treat with 3% H₂O₂ at room temperature for 24 hours.

      • Thermal: Expose solid drug substance to 105°C for 24 hours.

      • Photolytic: Expose solution to UV light (e.g., 200 watt-hours/square meter) and cool white fluorescent light (e.g., 1.2 million lux hours).

  • Analysis: Inject the blank, the unstressed standard, and each of the stressed samples into the HPLC system. If a DAD is used, perform peak purity analysis on the analyte peak in all chromatograms.

Data Presentation and Acceptance Criteria:

SampleAnalyte Peak PurityResolution from Nearest DegradantObservations
Unstressed StandardPass (>990)N/ASingle, sharp peak.
Acid StressedPass (>990)2.8One major degradant peak observed at a lower retention time.
Base StressedPass (>990)3.5Two minor degradant peaks observed.
Oxidative StressedPass (>990)>4.0Significant degradation observed with multiple early-eluting peaks.
Thermal StressedPass (>990)N/ANo significant degradation observed.
Photolytic StressedPass (>990)3.1One minor degradant peak observed.

Trustworthiness: The method is considered specific if there is no interference from the blank at the retention time of the analyte, and the analyte peak is well-resolved (Resolution > 2.0) from all potential degradation products. The peak purity analysis confirms the homogeneity of the analyte peak.[9]

Linearity and Range

Causality: Linearity demonstrates that the method's response is directly proportional to the concentration of the analyte over a specified range. This is fundamental for accurate quantitation.

Experimental Protocol:

  • Prepare a stock solution of the reference standard.

  • Perform serial dilutions to create at least five concentration levels covering the expected range. For an assay of a drug substance, this is typically 80% to 120% of the target concentration.[10]

  • Inject each concentration level in triplicate.

  • Plot the average peak area against the corresponding concentration.

  • Perform a linear regression analysis to determine the correlation coefficient (R²), slope, and y-intercept.

Data Presentation and Acceptance Criteria:

Concentration (µg/mL)Injection 1 AreaInjection 2 AreaInjection 3 AreaAverage Area
80 (80%)798500801000799500799667
90 (90%)901200899800900500900500
100 (100%)1005000100200010035001003500
110 (110%)1101000110300011025001102167
120 (120%)1205000120800012060001206333
Regression Results Value Acceptance Criteria
Correlation Coefficient (R²) 0.9998≥ 0.999
Y-intercept 1500Should be insignificant relative to the 100% response.
Range 80-120 µg/mLEstablished by demonstrating acceptable linearity, accuracy, and precision.[1]
Accuracy (as Recovery)

Causality: Accuracy measures the closeness of the test results obtained by the method to the true value. It is typically assessed by determining the recovery of a known amount of analyte spiked into a sample matrix.

Experimental Protocol:

  • Prepare samples by spiking a known quantity of the 1,3-Dibromoisoquinolin-5-amine reference standard into a placebo (or blank matrix) at three concentration levels (e.g., 80%, 100%, 120%).

  • Prepare three independent samples at each concentration level (for a total of nine determinations).[11]

  • Analyze the samples and calculate the percentage recovery for each.

Data Presentation and Acceptance Criteria:

LevelSpiked Conc. (µg/mL)Measured Conc. (µg/mL)% Recovery
80% (n=3)80.079.599.4%
100% (n=3)100.0100.8100.8%
120% (n=3)120.0119.299.3%
Overall Mean Recovery 99.8%
Overall %RSD 0.8%
Acceptance Criteria Mean Recovery: 98.0-102.0%%RSD: ≤ 2.0%
Precision

Causality: Precision expresses the closeness of agreement among a series of measurements obtained from multiple samplings of the same homogeneous sample under the prescribed conditions. It is evaluated at two levels: repeatability and intermediate precision.

G cluster_repeat Same Conditions cluster_intermediate Different Conditions Precision Precision Repeatability Repeatability (Intra-Assay) Precision->Repeatability Intermediate Intermediate Precision (Inter-Assay) Precision->Intermediate Day1 Same Day Repeatability->Day1 Analyst1 Same Analyst Repeatability->Analyst1 Instrument1 Same Instrument Repeatability->Instrument1 Day2 Different Day Intermediate->Day2 Analyst2 Different Analyst Intermediate->Analyst2 Instrument2 Different Instrument Intermediate->Instrument2

Sources

Safety & Regulatory Compliance

Safety

Personal protective equipment for handling 1,3-Dibromoisoquinolin-5-amine

Executive Safety Summary 1,3-Dibromoisoquinolin-5-amine is a halogenated aromatic amine intermediate. While specific toxicological data for this exact isomer may be limited in public repositories, the structural combinat...

Author: BenchChem Technical Support Team. Date: February 2026

Executive Safety Summary

1,3-Dibromoisoquinolin-5-amine is a halogenated aromatic amine intermediate. While specific toxicological data for this exact isomer may be limited in public repositories, the structural combination of a fused pyridine ring (isoquinoline), halogen substituents (bromine), and an exocyclic amine dictates a Category 1 Handling Protocol .

The Core Hazard: The primary risks are dermal absorption (facilitated by the lipophilic bromine atoms) and respiratory sensitization/toxicity (characteristic of aromatic amines). You must assume this compound is a potential mutagen and skin sensitizer until proven otherwise.

Hazard Identification Matrix (Conservative Profile)
Hazard ClassGHS Classification (Predicted*)Critical Implication
Acute Toxicity Category 3 or 4 (Oral/Dermal)Harmful if swallowed or in contact with skin.
Skin/Eye Corrosion Category 2A / 2B (Irritant)Causes serious eye irritation and skin sensitization.
STOT - SE Category 3May cause respiratory tract irritation (dust hazard).
Genotoxicity Suspected (Muta. 2)Treat as a potential mutagen due to aromatic amine moiety.

*Based on Structure-Activity Relationship (SAR) with analogs like 3-Bromoquinolin-5-amine and 5-Bromoquinoxalin-6-amine.

Personal Protective Equipment (PPE) Architecture

Do not rely on standard laboratory "basics." The following PPE system is designed to create multiple redundancy layers against permeation and inhalation.

Tiered PPE Selection
ComponentStandard Handling (Closed System)Open Handling (Weighing/Transfer)
Hand Protection Double Nitrile (4 mil inner / 5-8 mil outer). Change outer gloves every 30 mins or immediately upon splash.Double Nitrile OR Laminate (Silver Shield®) liners if dissolving in penetrating solvents (e.g., DCM, DMF).
Respiratory Fume Hood (Face velocity: 100 fpm).N95/P2 Particulate Respirator (minimum) worn inside the hood to prevent dust inhalation during static transfer.
Eye/Face ANSI Z87.1 Chemical Splash Goggles.Face Shield + Goggles (if handling >10g or heating).
Body Lab Coat (Cotton/Poly blend).Tyvek® Sleeves or Disposable Lab Coat (impervious) over standard coat.
The "Permeation Barrier" Logic

Standard nitrile gloves degrade rapidly when exposed to halogenated solvents often used with this compound (e.g., Dichloromethane).

  • Protocol: If dissolving 1,3-Dibromoisoquinolin-5-amine in halogenated solvents, you must use a laminate liner (e.g., Silver Shield) under a nitrile outer glove. Nitrile alone provides <5 minutes of breakthrough protection against DCM.

Operational Workflow & Engineering Controls

Diagram 1: Exposure Control Decision Matrix

This logic flow dictates your setup before you open the reagent bottle.

SafetyLogic Start Task: Handle 1,3-Dibromoisoquinolin-5-amine State Physical State? Start->State Solid Solid / Powder State->Solid Liquid Solution / Mother Liquor State->Liquid Weighing Weighing < 100mg Solid->Weighing Bulk Bulk Transfer > 100mg Solid->Bulk Hood Fume Hood Required (Sash @ 18 inches) Liquid->Hood DoubleGlove PPE: Double Nitrile Gloves Liquid->DoubleGlove If Solvent = Alcohol/Water Laminate PPE: Laminate Liners + Nitrile Liquid->Laminate If Solvent = DCM/Chloroform Weighing->Hood Iso Isolator / Glove Box Recommended Bulk->Iso

Caption: Decision matrix for engineering controls based on physical state and solvent interaction.

Step-by-Step Handling Protocol
Phase A: Preparation (The "Clean" Zone)
  • Verify Engineering Controls: Check fume hood flow monitor. Ensure it reads between 80–120 fpm.

  • Static Control: Use an ionizing bar or anti-static gun if the powder is fluffy/electrostatic. Aromatic amines can be sticky; static discharge can disperse dust outside the balance.

  • Spill Tray: Place the balance and reagent bottle inside a secondary containment tray lined with absorbent pads.

Phase B: Active Handling (The "Hot" Zone)
  • Donning: Put on inner gloves (orange/blue) -> Lab coat -> Outer gloves (purple/black). Tape the outer glove cuff to the lab coat sleeve to prevent wrist exposure.

  • Weighing:

    • Open the container only inside the hood.

    • Use a disposable spatula. Do not reuse spatulas to prevent cross-contamination.

    • Technique: "Tap-transfer." Do not dump.

  • Decontamination: Wipe the exterior of the reagent bottle with a solvent-dampened Kimwipe (ethanol is usually sufficient) before removing it from the hood. Dispose of the wipe as hazardous waste.[1]

Phase C: Doffing (The Critical Step)

Most exposure occurs when removing PPE.

  • Outer Gloves: Remove using the "beak" method (pinch outside, pull off inside-out). Dispose in solid hazardous waste.

  • Wash: Wash inner gloves with soap and water while still on hands.

  • Removal: Remove inner gloves. Wash hands with soap and cool water (warm water opens pores, increasing absorption risk).

Waste Disposal & Deactivation[2][3]

Improper disposal of halogenated aromatic amines is a major compliance violation and environmental risk.

Chemical Compatibility
  • Incompatible with: Strong oxidizers (peroxides, nitric acid) and strong acids.

  • Reactive Hazard: May form diazonium salts if treated with nitrous acid; these are explosive. Do NOT mix with nitrite waste.

Diagram 2: Waste Stream Segregation

WasteDisposal Waste Waste Generated Type Type? Waste->Type SolidWaste Solid (Gloves, Wipes, Powder) Type->SolidWaste LiquidWaste Liquid (Reaction Mix) Type->LiquidWaste Bin1 Solid Hazardous Waste (Double Bagged) SolidWaste->Bin1 Label: Toxic Solid Halogen Solvent contains Halogens? (DCM, CHCl3) LiquidWaste->Halogen Bin2 Halogenated Organic Waste (High BTU Incineration) Halogen->Bin2 Yes Bin3 Non-Halogenated Organic Waste Halogen->Bin3 No

Caption: Waste segregation logic. Note: 1,3-Dibromoisoquinolin-5-amine itself renders any solution "Halogenated" for disposal purposes due to the bromine atoms.

Disposal Rule: Even if dissolved in Ethanol (non-halogenated), the presence of the dibromo-compound technically classifies the mixture as containing halogens. Default to the Halogenated Waste Stream to prevent downstream incinerator corrosion issues.

Emergency Response

Spill Cleanup (Solid)
  • Isolate: Evacuate the immediate area (3-meter radius).

  • PPE Up: Wear N95/P2 respirator and double gloves.

  • Dry Clean: Do not wet the powder initially (it may smear). Use a HEPA vacuum or gently sweep with a brush and dustpan into a sealable bag.

  • Wet Polish: Once visible powder is gone, clean the surface with soap and water.

First Aid
  • Eye Contact: Flush for 15 minutes minimum.[1][2][3] The bromine substituents can cause lachrymatory effects; do not stop flushing even if pain subsides.

  • Skin Contact: Wash with soap and water.[1][3][4][5] Do not use ethanol to wash skin; it acts as a vehicle, driving the toxin deeper into the dermis.

References

  • National Center for Biotechnology Information (2025). PubChem Compound Summary for CID 24884883 (Analog: 3-Amino-5-bromopyridine). Retrieved from [Link]

  • American Chemical Society (2023). Toxicity, Hazards, and Safe Handling of Primary Aromatic Amines. Retrieved from [Link]

  • Temple University EHRS. Halogenated Solvents in Laboratories: Disposal Protocols. Retrieved from [Link]

Sources

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